Mettl3-IN-7
説明
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特性
分子式 |
C16H14N4O6S2 |
|---|---|
分子量 |
422.4 g/mol |
IUPAC名 |
2-[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-[3-[[2-[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]acetyl]amino]phenyl]acetamide |
InChI |
InChI=1S/C16H14N4O6S2/c21-11(5-9-13(23)19-15(25)27-9)17-7-2-1-3-8(4-7)18-12(22)6-10-14(24)20-16(26)28-10/h1-4,9-10H,5-6H2,(H,17,21)(H,18,22)(H,19,23,25)(H,20,24,26)/t9-,10-/m1/s1 |
InChIキー |
VVJGPLGLUAQUKZ-NXEZZACHSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Mettl3-IN-7
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of Mettl3-IN-7 Action
This compound is a potent small-molecule inhibitor of the N6-methyladenosine (m6A) writer enzyme, Methyltransferase-like 3 (METTL3). By inhibiting the catalytic activity of METTL3, this compound modulates the epitranscriptomic landscape within cells, leading to downstream effects on gene expression and cellular function. Its mechanism of action is of significant interest for therapeutic development, particularly in the context of inflammatory diseases.
The primary publication characterizing this compound (also identified as compound 7460-0250) demonstrates its efficacy in a preclinical model of colitis. The study highlights that the therapeutic effects are mediated through the inhibitor's action on macrophages, key cells in the inflammatory response.[1] Inhibition of METTL3 in macrophages was shown to provide protection against intestinal inflammation.[1]
While a precise IC50 value for this compound is not detailed in the primary publication, the study confirms its potent inhibitory effect on the m6A methyltransferase activity of METTL3.[1] For a quantitative perspective on the potency of this class of inhibitors, data from the well-characterized METTL3 inhibitor, STM2457, is provided for comparative purposes.
Quantitative Data Presentation
This compound: Preclinical Efficacy
The following table summarizes the qualitative and in vivo findings for this compound from its characterization in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model.
| Parameter | Observation | Model System | Reference |
| Therapeutic Effect | Strongly ameliorates colitis | DSS-induced colitis in mice | [1] |
| In Vivo Toxicity | Minimal toxic effects observed at therapeutic doses | C57BL/6 mice | [1] |
| Cellular Target | Macrophages | In vitro and in vivo studies | [1] |
| Biochemical Activity | Potent inhibition of METTL3 m6A methyltransferase activity | m6A methyltransferase assays | [1] |
STM2457: Representative Quantitative Data for a Potent METTL3 Inhibitor
To provide a more detailed quantitative context, the following table presents data for the extensively studied, first-in-class METTL3 inhibitor, STM2457.
| Parameter | Value | Assay Type | Reference |
| METTL3/14 IC50 | 16.9 nM | Biochemical Activity Assay | [2][3] |
| Binding Affinity (Kd) | 1.4 nM | Surface Plasmon Resonance (SPR) | [2] |
| Cellular Proliferation IC50 (MOLM-13) | 3.5 µM | Cell Proliferation Assay | |
| Cellular Target Engagement IC50 | 4.8 µM | Thermal Shift Assay | |
| m6A Reduction on poly-A+ RNA IC50 | ~1 µM | LC-MS/MS | [2] |
Mechanism of Action: Competitive Inhibition
METTL3 inhibitors like this compound and STM2457 function as catalytic inhibitors of the METTL3-METTL14 methyltransferase complex. The primary mechanism involves competition with the methyl donor, S-adenosylmethionine (SAM), for binding to the active site of METTL3.[2] This competitive inhibition prevents the transfer of a methyl group to the N6 position of adenosine (B11128) residues within target RNA molecules. The crystal structure of STM2457 bound to METTL3 confirms its binding within the SAM-binding pocket.
Signaling Pathways Modulated by this compound
In the context of intestinal inflammation, the inhibition of METTL3 by this compound in macrophages leads to a reduction in inflammation. The study by Yin et al. suggests that METTL3 depletion in macrophages activates the NF-κB and STAT3 signaling pathways.[4] This modulation of key inflammatory signaling pathways contributes to the therapeutic effect of this compound in colitis.
Experimental Protocols
In Vivo Colitis Model and this compound Administration
-
Objective: To assess the therapeutic efficacy of this compound in a preclinical model of inflammatory bowel disease.
-
Methodology:
-
Induction of Colitis: C57BL/6 mice are administered dextran sulfate sodium (DSS) in their drinking water to induce acute colitis.
-
Inhibitor Administration: this compound (7460-0250) is administered to the mice, typically via intraperitoneal injection, at specified doses (e.g., 10, 20, 40 mg/kg) on a defined schedule (e.g., every two days).[1]
-
Monitoring: Disease activity is monitored daily by recording body weight, stool consistency, and the presence of blood.
-
Endpoint Analysis: After the treatment period, mice are euthanized, and colon tissues are collected for histological analysis (H&E staining), and assessment of inflammatory markers.[1]
-
m6A Methyltransferase Assay
-
Objective: To determine the in vitro inhibitory activity of a compound against METTL3.
-
Methodology (as described for STM2457):
-
Reaction Setup: Recombinant human METTL3/METTL14 enzyme complex is incubated with a biotinylated RNA substrate and varying concentrations of the test inhibitor in an appropriate assay buffer.
-
Initiation: The enzymatic reaction is started by the addition of [3H]-S-adenosylmethionine ([3H]-SAM).
-
Incubation: The reaction is allowed to proceed at room temperature for a defined period.
-
Termination and Detection: The reaction is stopped, and the biotinylated RNA is captured on a streptavidin-coated plate. The amount of incorporated [3H]-methyl groups is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is plotted against the inhibitor concentration to determine the IC50 value.
-
Quantification of Global m6A Levels in mRNA by LC-MS/MS
-
Objective: To measure the reduction in total m6A levels in cells following inhibitor treatment.
-
Methodology:
-
Cell Treatment: Cells are treated with the METTL3 inhibitor (e.g., this compound) or a vehicle control for a specified time.
-
RNA Isolation: Total RNA is extracted from the cells, followed by purification of poly(A)+ RNA using oligo(dT) magnetic beads.
-
RNA Digestion: The purified mRNA is digested into single nucleosides using a cocktail of nucleases and phosphatases.[3][5]
-
LC-MS/MS Analysis: The nucleoside mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The amounts of N6-methyladenosine (m6A) and canonical adenosine (A) are quantified.
-
Data Analysis: The m6A/A ratio is calculated for each sample to determine the relative reduction in global m6A levels upon inhibitor treatment.[3][5]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative analysis of m6A RNA modification by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m6A methylation modification and immune cell infiltration: implications for targeting the catalytic subunit m6A-METTL complex in gastrointestinal cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
A Technical Guide to the Discovery and Characterization of a METTL3 Inhibitor
Executive Summary: N6-methyladenosine (m6A) is the most prevalent internal modification on messenger RNA (mRNA) in eukaryotes, playing a pivotal role in RNA metabolism. The primary enzyme complex responsible for this modification consists of Methyltransferase-like 3 (METTL3) and METTL14, with METTL3 acting as the catalytic subunit. Dysregulation of METTL3 activity is implicated in the pathogenesis of numerous diseases, most notably acute myeloid leukemia (AML), making it a compelling therapeutic target. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical characterization of a potent and selective METTL3 inhibitor, STM2457, serving as a paradigm for METTL3-targeted drug development.
Discovery and Synthesis Overview
While a specific compound denoted "Mettl3-IN-7" is not prominently documented in publicly available scientific literature, this guide will focus on the well-characterized, first-in-class METTL3 inhibitor, STM2457 , as a representative molecule.
The discovery of STM2457 was initiated through a high-throughput screen (HTS) of approximately 250,000 diverse, drug-like compounds to identify inhibitors of the METTL3-METTL14 complex.[1] This screening led to the identification of an initial hit compound, which subsequently underwent extensive structure-guided medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetic properties, ultimately yielding STM2457.[2][3] The detailed synthetic route for STM2457 is proprietary; however, its chemical structure has been disclosed.[4][5]
Chemical Structure of STM2457:
-
Molecular Formula: C₂₅H₂₈N₆O₂[5]
-
IUPAC Name: N-[[6-[(cyclohexylmethylamino)methyl]imidazo[1,2-a]pyridin-2-yl]methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide[5]
-
CAS Number: 2499663-01-1[4]
Mechanism of Action
STM2457 functions as a potent and highly selective, SAM-competitive catalytic inhibitor of METTL3.[3][6] It directly binds to the S-adenosylmethionine (SAM) pocket of the METTL3 enzyme, preventing the transfer of a methyl group from SAM to adenosine (B11128) residues on target RNA molecules.[6][7] This inhibition leads to a global reduction of m6A levels on poly-A+ RNA, which in turn decreases the stability and translational efficiency of key oncogenic mRNAs, such as MYC and BCL2, ultimately inducing differentiation and apoptosis in cancer cells.[1][6]
Quantitative Data
The following tables summarize the key biochemical and cellular activity metrics for STM2457.
Table 1: Biochemical Potency and Binding Affinity
| Parameter | Value | Assay Type | Reference |
| METTL3/14 IC₅₀ | 16.9 nM | Biochemical Activity Assay | [1][8] |
| METTL3/14 IC₅₀ | 17 nM | Radiometric Filter-binding Assay (RFMS) | [3][6] |
| Binding Affinity (Kd) | 1.4 nM | Surface Plasmon Resonance (SPR) | [1] |
| Binding Affinity (Kd) | 3.2 nM | Surface Plasmon Resonance (SPR) | [3][6] |
Table 2: Cellular Activity and Target Engagement
| Parameter | Cell Line | Value | Assay Type | Reference |
| Cellular Proliferation IC₅₀ | MOLM-13 | 3.5 µM | Cell Proliferation Assay | [3][6] |
| Cellular Target Engagement IC₅₀ | MOLM-13 | 4.8 µM | Cellular Thermal Shift Assay (CETSA) | [3][6] |
| m6A Reduction on poly-A+ RNA IC₅₀ | MOLM-13 | ~1 µM | m6A Quantification | [6] |
Experimental Protocols
Protocol 1: METTL3/14 Biochemical Inhibition Assay (Radiometric)
This assay quantifies the inhibitory effect of a compound on the catalytic activity of the METTL3/14 complex by measuring the transfer of a radiolabeled methyl group.
-
Objective: To determine the in vitro IC₅₀ value of an inhibitor against the METTL3/14 complex.
-
Materials:
-
Recombinant human METTL3-METTL14 complex.[2]
-
Substrate: Biotinylated RNA oligonucleotide containing a consensus GGACU sequence.[2]
-
Cofactor: [³H]-S-adenosylmethionine ([³H]-SAM).[2]
-
Test compound (e.g., STM2457) in DMSO.
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.6, 1 mM DTT, 0.01% Tween-20).[1]
-
Filter plates and scintillation fluid.
-
-
Methodology:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the METTL3/14 enzyme, RNA substrate, and varying concentrations of the test compound to the assay buffer.
-
Initiate the enzymatic reaction by adding [³H]-SAM.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and transfer the mixture to a filter plate to capture the biotinylated RNA.
-
Wash the plate to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition relative to a DMSO control and plot the data to determine the IC₅₀ value.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is used to measure the binding kinetics and affinity (Kd) between the inhibitor and the METTL3/14 protein complex.
-
Objective: To determine the on-rate, off-rate, and dissociation constant (Kd) of an inhibitor.
-
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip).
-
Recombinant human METTL3-METTL14 complex.
-
Test compound (e.g., STM2457).
-
Running buffer.
-
-
Methodology:
-
Immobilize the METTL3/14 protein complex onto the surface of the sensor chip.
-
Prepare a series of dilutions of the test compound in the running buffer.
-
Inject the compound dilutions over the chip surface, allowing for association.
-
Follow with an injection of running buffer alone to monitor the dissociation phase.
-
To confirm a SAM-competitive binding mode, repeat the experiment with a constant concentration of SAM included in the running buffer.[1]
-
Regenerate the chip surface between cycles.
-
Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir) to calculate the kinetic constants (ka, kd) and the affinity (Kd).
-
Protocol 3: Cellular m6A Quantification Assay
This protocol measures the level of m6A modification on total mRNA within cells after inhibitor treatment.
-
Objective: To confirm cellular target engagement by measuring the reduction in m6A levels.
-
Materials:
-
Cell line of interest (e.g., MOLM-13).
-
Test compound (e.g., STM2457).
-
mRNA purification kit.
-
m6A-specific antibody.
-
m6A quantification kit (e.g., ELISA-based or dot blot).[9]
-
-
Methodology:
-
Culture cells and treat with varying concentrations of the test compound or DMSO vehicle control for a specified time (e.g., 48 hours).
-
Harvest the cells and isolate total RNA.
-
Purify poly-A+ RNA (mRNA) from the total RNA sample.
-
For dot blot: Spot serial dilutions of the purified mRNA onto a nitrocellulose membrane. Crosslink the RNA to the membrane. Block the membrane and probe with an m6A-specific antibody. Detect with a secondary antibody and imaging system.[9]
-
For ELISA: Use a commercial m6A quantification kit according to the manufacturer's instructions, which typically involves capturing the RNA in wells and detecting the m6A mark with a specific antibody and a colorimetric or chemiluminescent readout.[10]
-
Quantify the signal and normalize to the amount of input RNA to determine the relative m6A levels.
-
Visualizations
Caption: The METTL3-mediated m6A RNA modification pathway and its inhibition by STM2457.
Caption: A generalized workflow for the discovery and preclinical development of a METTL3 inhibitor.
References
- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. Stm2457 | C25H28N6O2 | CID 155167581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. STM2457 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. selleckchem.com [selleckchem.com]
- 9. jcancer.org [jcancer.org]
- 10. aacrjournals.org [aacrjournals.org]
Unveiling the Target Specificity and Selectivity of METTL3 Inhibitors: A Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on a compound specifically named "Mettl3-IN-7" is not available at the time of this writing. Therefore, this guide will use the well-characterized, potent, and selective METTL3 inhibitor, STM2457 , as a representative molecule to illustrate the principles of target specificity and selectivity analysis for this class of compounds. The data and methodologies presented herein are based on existing literature for STM2457 and general practices in drug discovery.
Introduction to METTL3 Inhibition
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a pivotal role in various aspects of RNA metabolism, including splicing, stability, translation, and nuclear export.[1][2] The primary enzyme responsible for this modification is the METTL3-METTL14 methyltransferase complex, with METTL3 serving as the catalytic subunit.[3][4] Dysregulation of METTL3 activity has been implicated in the pathogenesis of numerous diseases, most notably various forms of cancer, making it a compelling therapeutic target.[5][6] The development of small molecule inhibitors against METTL3, such as STM2457, offers a promising avenue for therapeutic intervention.[5] This guide provides a detailed overview of the target specificity and selectivity profile of a representative METTL3 inhibitor, STM2457, along with the experimental protocols used for its characterization.
Quantitative Analysis of Target Engagement and Selectivity
The efficacy and safety of a targeted inhibitor are critically dependent on its specificity and selectivity. A comprehensive evaluation involves quantitative assessment of its binding affinity and inhibitory activity against the intended target, as well as a broad panel of off-target proteins.
In Vitro Inhibitory Potency
The inhibitory activity of STM2457 against the METTL3-METTL14 complex is a key measure of its on-target potency. This is typically determined through biochemical assays that measure the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a substrate RNA.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| STM2457 | METTL3-METTL14 | Biochemical | 16.9 | [7] |
Selectivity Against Other Methyltransferases
To ensure that the inhibitor's biological effects are mediated through the inhibition of METTL3 and not other methyltransferases, it is crucial to assess its activity against a panel of related enzymes. High selectivity is indicated by significantly weaker or no inhibition of other methyltransferases.
| Compound | Off-Target Methyltransferase | Inhibition (%) @ 1 µM | Reference |
| STM2457 | Other RNA Methyltransferases | No significant inhibition | [7] |
(Note: Specific quantitative data for a broad panel of methyltransferases for STM2457 is not detailed in the provided search results, but it is described as "highly specific for METTL3 and showed no inhibition of other RNA methyltransferases"[7]. A comprehensive selectivity panel would typically include enzymes like METTL16, DNMTs, EZH2, etc.)
Experimental Protocols
Detailed and robust experimental methodologies are essential for the accurate characterization of an inhibitor's performance. Below are representative protocols for key assays.
METTL3 Biochemical Inhibition Assay
This assay quantifies the ability of a compound to inhibit the catalytic activity of the METTL3-METTL14 complex in vitro.
Principle: A radiometric or fluorescence-based assay is used to measure the transfer of a methyl group from the cofactor S-adenosyl-L-[methyl-3H]methionine (SAM) or a fluorescent SAM analog to a substrate RNA oligonucleotide.
General Protocol:
-
Reaction Setup: The reaction mixture is prepared in an appropriate buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM DTT, 0.01% BSA) containing the purified recombinant METTL3-METTL14 enzyme complex, a specific RNA substrate (e.g., a single-stranded RNA containing a GGACU consensus sequence), and the tritiated or fluorescent SAM cofactor.
-
Compound Incubation: The test compound (e.g., STM2457) is serially diluted and pre-incubated with the enzyme complex for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Reaction Initiation and Termination: The methylation reaction is initiated by the addition of the RNA substrate. The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) and then terminated, typically by the addition of a strong acid or a high concentration of non-tritiated SAM.
-
Detection: The methylated RNA is captured on a filter membrane, and the incorporated radioactivity is measured using a scintillation counter. For fluorescence-based assays, the change in fluorescence polarization or intensity is measured.
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the dose-response data to a suitable sigmoidal curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct binding of an inhibitor to its target protein within a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature (the temperature at which it denatures and aggregates).
General Protocol:
-
Cell Treatment: Intact cells (e.g., a relevant cancer cell line) are treated with the test compound or a vehicle control for a specified duration.
-
Heating: The cell suspensions are aliquoted and heated to a range of different temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis and Protein Extraction: The cells are lysed, and the soluble protein fraction is separated from the precipitated (denatured) proteins by centrifugation.
-
Protein Detection: The amount of soluble METTL3 protein remaining in the supernatant at each temperature is quantified by a standard protein detection method, such as Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble METTL3 as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental design is crucial for understanding the inhibitor's mechanism of action and characterization process.
Caption: Simplified METTL3 signaling pathway and the point of intervention by STM2457.
Caption: General experimental workflow for the characterization of a METTL3 inhibitor.
Caption: Conceptual diagram illustrating the principle of target selectivity for an inhibitor.
Conclusion
The comprehensive characterization of a METTL3 inhibitor's target specificity and selectivity is paramount for its development as a therapeutic agent. As exemplified by the data available for STM2457, a successful inhibitor should demonstrate high potency against METTL3, coupled with minimal activity against other related and unrelated proteins. The methodologies outlined in this guide provide a framework for the rigorous evaluation of novel METTL3 inhibitors, ensuring a thorough understanding of their mechanism of action and potential for clinical translation. The continued development of highly specific and selective METTL3 inhibitors holds great promise for the treatment of cancers and other diseases driven by aberrant m6A methylation.
References
- 1. The molecular mechanism of METTL3 promoting the malignant progression of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of METTL3 in cancer: mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Promoter-bound METTL3 maintains myeloid leukaemia via m6A-dependent translation control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights into the regulation of METTL3 and its role in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Probing the Cell: A Technical Guide to the Cellular Uptake and Distribution of METTL3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N6-methyladenosine (m6A) modification of RNA, catalyzed by the METTL3-METTL14 methyltransferase complex, is a critical regulator of gene expression and cellular function.[1][2] Dysregulation of METTL3 activity is implicated in a range of diseases, most notably cancer, making it a compelling target for therapeutic intervention.[2][3] The development of small molecule inhibitors targeting METTL3 has opened new avenues for research and potential treatments.[3][4] A crucial aspect of the preclinical evaluation of these inhibitors is understanding their ability to enter cells, engage their target, and exert a biological effect.
This technical guide provides an in-depth overview of the cellular uptake and distribution of METTL3 inhibitors. As "Mettl3-IN-7" is not a widely documented specific inhibitor in the scientific literature, this document will focus on the principles and methodologies for characterizing the cellular activity of METTL3 inhibitors as a class, drawing on data from representative molecules such as UZH1a and STM2457.
Cellular Activity of METTL3 Inhibitors: Quantitative Data
The efficacy of a METTL3 inhibitor is determined by its ability to permeate the cell membrane and inhibit the enzyme in a cellular context, leading to a downstream reduction in m6A levels. The following tables summarize key quantitative data for representative METTL3 inhibitors.
| Inhibitor | Cell Line | Assay | Concentration/Dose | Duration | Outcome | Reference |
| UZH1a | MOLM-13 (AML) | UPLC-MS/MS | Dose-dependent | 16 hours | Reduction in m6A levels | [5] |
| UZH1a | U2OS (Osteosarcoma) | UPLC-MS/MS | 2.5 to 100 µM | 16 hours | Dose-dependent reduction in m6A/A ratio | [6][7] |
| UZH1a | HEK293T (Embryonic Kidney) | UPLC-MS/MS | 2.5 to 100 µM | 16 hours | Dose-dependent reduction in m6A/A ratio | [6][7] |
| UZH1a | U2OS | UPLC-MS/MS | 40 µM | 3 and 6 days | Sustained reduction in m6A levels | [6][7] |
| STM2457 | Cancer Cell Lines | CCK-8 Assay | 0, 5, 10, 20, 40 µM | 24, 48, 72 hours | Inhibition of cell viability | [8] |
| Quercetin | MIA PaCa-2 (Pancreatic Cancer) | CCK-8 Assay | Dose-dependent | Not Specified | IC50: 73.51 ± 11.22 µM | [9] |
| Quercetin | Huh7 (Liver Cancer) | CCK-8 Assay | Dose-dependent | Not Specified | IC50: 99.97 ± 7.03 µM | [9] |
Experimental Protocols for Assessing Cellular Uptake and Activity
A multi-faceted approach is required to validate the cellular activity of METTL3 inhibitors. Below are detailed protocols for key experiments.
Cell Viability and Proliferation Assays (e.g., CCK-8)
This assay determines the effect of the inhibitor on cell proliferation and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[8]
-
Treatment: Treat the cells with a range of inhibitor concentrations (e.g., 0, 5, 10, 20, 40 µM) or a DMSO vehicle control.[8]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).[8]
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.[8]
-
Incubation: Incubate the plate at 37°C for 1-4 hours.[8]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[8]
Quantification of Global m6A Levels by UPLC-MS/MS
This is the gold-standard method for directly measuring the reduction in m6A levels in mRNA following inhibitor treatment.
-
Cell Treatment: Treat various cell lines with the METTL3 inhibitor at a range of doses for a specified duration (e.g., 16 hours to 6 days).[6][10]
-
RNA Isolation: Isolate total RNA from the treated cells, followed by purification of mRNA.
-
RNA Digestion: Digest the purified mRNA into single nucleosides.
-
UPLC-MS/MS Analysis: Analyze the nucleoside mixture using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry to quantify the m6A to adenosine (B11128) (A) ratio.
-
Data Normalization: Normalize the m6A/A ratio of treated samples to that of DMSO-treated control samples.[6][7]
Methylated RNA Immunoprecipitation followed by qPCR (MeRIP-qPCR)
This technique is used to assess the m6A status of specific target gene transcripts.
-
RNA Isolation and Fragmentation: Isolate total RNA or purify mRNA from treated and control cells and fragment it to ~100-200 nucleotide-long fragments.[8]
-
Immunoprecipitation: Incubate the fragmented RNA with an anti-m6A antibody or a control IgG antibody, followed by immunoprecipitation using protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound RNA and then elute the m6A-containing RNA fragments.[8]
-
RNA Purification and Reverse Transcription: Purify the eluted RNA and convert it to cDNA.
-
qPCR Analysis: Perform quantitative PCR to measure the enrichment of specific target gene transcripts in the m6A-IP sample relative to the input and IgG controls. A decrease in enrichment in inhibitor-treated cells indicates reduced methylation of the target RNA.[8]
Western Blotting for METTL3 Target Proteins
This method is used to determine if the inhibition of METTL3 and the subsequent reduction in m6A levels affect the protein expression of downstream targets.
-
Cell Lysis: Lyse treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against target proteins (e.g., MYC, BCL2, PTEN) and a loading control (e.g., β-actin).[5]
-
Detection: Use a secondary antibody conjugated to a detection enzyme and visualize the protein bands.
Visualizing Experimental and Signaling Pathways
Diagrams are essential for illustrating complex workflows and biological relationships. The following are DOT language scripts for generating such diagrams.
Caption: A typical experimental workflow for validating the inhibitory effects of a METTL3 inhibitor.
Caption: METTL3-mediated m6A modification and its downstream signaling pathways.
METTL3-Mediated Signaling Pathways
METTL3-mediated m6A modification plays a crucial role in various signaling pathways that are fundamental to cell survival, proliferation, and differentiation.[5][11] Inhibition of METTL3 can therefore have profound effects on these cellular processes.
Key signaling pathways and downstream targets influenced by METTL3 activity include:
-
PI3K/AKT Signaling: METTL3 can regulate the translation of key components of this pathway, such as PTEN.[1][5] Inhibition of METTL3 can lead to alterations in PI3K/AKT signaling, affecting cell survival and proliferation.[5]
-
MYC, BCL2, and PTEN Regulation: METTL3 has been shown to regulate the translation of oncogenes like MYC and BCL2, as well as the tumor suppressor PTEN.[5] Chemical inhibition of METTL3 can lead to apoptosis in cancer cells, such as acute myeloid leukemia (AML), that are dependent on these pathways.[5]
-
Wnt/β-catenin Pathway: In some cancers, METTL3 activity promotes cell proliferation and invasion by regulating the mRNA levels of lymphoid enhancer-binding factor 1 (LEF1) and activating the Wnt/β-catenin pathway.[3]
-
Cell Cycle Regulation: The METTL3-m6A axis can facilitate cell cycle progression by promoting the expression of cyclins.[3]
Conclusion
Understanding the cellular uptake and distribution of METTL3 inhibitors is paramount for their development as therapeutic agents. This guide outlines the key experimental approaches and quantitative measures used to characterize the cellular activity of this promising class of molecules. By employing a combination of cell viability assays, direct measurement of m6A levels, and analysis of downstream signaling pathways, researchers can build a comprehensive profile of a METTL3 inhibitor's performance in a cellular context. This knowledge is critical for optimizing lead compounds and advancing the most promising candidates toward clinical application.
References
- 1. New insights into the regulation of METTL3 and its role in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are METTL3 inhibitors and how do they work? [synapse.patsnap.com]
- 5. biorxiv.org [biorxiv.org]
- 6. METTL3 Inhibitors for Epitranscriptomic Modulation of Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products [frontiersin.org]
- 10. zora.uzh.ch [zora.uzh.ch]
- 11. METTL3 as a novel diagnosis and treatment biomarker and its association with glycolysis, cuproptosis and ceRNA in oesophageal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Mettl3-IN-7 (STM2457) in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA (mRNA) in eukaryotic cells, playing a pivotal role in RNA metabolism, including splicing, stability, and translation. The primary catalytic enzyme responsible for this modification is the methyltransferase-like 3 (METTL3). Dysregulation of METTL3 has been increasingly implicated in the pathogenesis of various human cancers, where it often functions as an oncogene, promoting cancer cell growth, survival, and invasion.[1] Consequently, METTL3 has emerged as a promising therapeutic target in oncology.
This technical guide focuses on Mettl3-IN-7, a potent and selective small-molecule inhibitor of METTL3, widely known in scientific literature as STM2457 . We will delve into its mechanism of action, its effects on cancer cell proliferation, and provide detailed experimental protocols for its characterization.
Mechanism of Action
STM2457 is a first-in-class, S-adenosylmethionine (SAM)-competitive inhibitor of METTL3.[2] It directly binds to the SAM-binding pocket of the METTL3/METTL14 heterodimer, thereby blocking the transfer of a methyl group to adenosine (B11128) residues on target mRNAs.[2] This catalytic inhibition leads to a global reduction in m6A levels on poly-A+ RNA.[2] The subsequent decrease in m6A modification on the transcripts of key oncogenes, such as MYC and BCL2, results in reduced protein expression, leading to anti-leukemic effects including the induction of apoptosis and cellular differentiation.[3][4] Furthermore, inhibition of METTL3 by STM2457 has been shown to induce a cell-intrinsic interferon response by promoting the formation of double-stranded RNA (dsRNA), which enhances antitumor immunity.[5]
Data Presentation
Table 1: In Vitro Biochemical and Cellular Activity of STM2457
| Parameter | Value | Assay | Cell Line/System | Reference |
| Biochemical IC50 | 16.9 nM | RapidFire Mass Spectrometry | Recombinant METTL3/14 | [2] |
| Binding Affinity (Kd) | 1.4 nM | Surface Plasmon Resonance | Recombinant METTL3/14 | [2] |
| Cellular IC50 (EOL1) | 1.94 µM | CellTiter-Glo (7 days) | EOL-1 (AML) | |
| Cellular IC50 (HL-60) | 10.3 µM | Not Specified (7 days) | HL-60 (AML) | |
| Cellular IC50 (MOLM-13) | ~5 µM | Proliferation Assay (72h) | MOLM-13 (AML) | [6] |
| Cellular IC50 (HCT116) | ~20 µM | CCK-8 (72h) | HCT116 (Colorectal) | [7] |
| Cellular IC50 (SW620) | ~40 µM | CCK-8 (72h) | SW620 (Colorectal) | [7] |
| Cellular IC50 (A549) | 14.06 µM | Not Specified | A549 (NSCLC) | [1] |
| Cellular IC50 (NCI-H460) | 48.77 µM | Not Specified | NCI-H460 (NSCLC) | [1] |
Table 2: In Vivo Efficacy of STM2457 in Xenograft Models
| Cancer Type | Model | Treatment Regimen | Key Findings | Reference |
| AML | MOLM-13 Xenograft | 50 mg/kg, i.p., daily | Significant tumor growth inhibition; Reduced MCL1 and MYC expression | [3] |
| AML | PDX-1 (NPM1c) | 50 mg/kg, i.p., daily | Impaired engraftment and AML expansion; Prolonged survival | [6] |
| AML | PDX-2 (MLL-AF6) | 50 mg/kg, i.p., daily | Impaired engraftment and AML expansion; Prolonged survival | [6] |
| Colorectal Cancer | HCT116 Xenograft | 50 mg/kg, i.p., every 3 days | Significant tumor growth inhibition | |
| Colorectal Cancer | SW620 Xenograft | 50 mg/kg, i.p., every 3 days | Significant tumor growth inhibition | |
| NSCLC | A549 Xenograft | Not Specified | Enhanced chemosensitivity to paclitaxel (B517696) and carboplatin | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of METTL3 Inhibition
Caption: Signaling pathway of METTL3 inhibition by STM2457.
Experimental Workflow for Evaluating STM2457
Caption: General experimental workflow for evaluating STM2457.
Experimental Protocols
Cell Proliferation Assay (CCK-8)
Objective: To determine the effect of STM2457 on the proliferation of cancer cells and to calculate the IC50 value.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, SW620) in a 96-well plate at a density of 3 x 10³ cells per well in triplicate. Allow cells to adhere overnight.[7]
-
Treatment: Treat the cells with a range of STM2457 concentrations (e.g., 0, 5, 10, 20, 40 µM) or a DMSO vehicle control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72, 96, 120 hours).[7]
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate at 37°C for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Colony Formation Assay
Objective: To assess the long-term effect of STM2457 on the clonogenic survival of cancer cells.
Methodology:
-
Cell Seeding: Seed a low density of cells (e.g., 1,000 cells/well) into 6-well plates.[7]
-
Treatment: Treat the cells with different concentrations of STM2457 (e.g., 0, 5, 10 µM) or a DMSO vehicle control.
-
Incubation: Incubate the plates for approximately 14 days, replacing the medium with fresh treatment-containing medium every 3-4 days.[7]
-
Fixation and Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with 4% paraformaldehyde for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.[7]
-
-
Imaging and Quantification: Wash the plates with water, allow them to air dry, and then image the plates. The number of colonies can be counted manually or using software like ImageJ.
Apoptosis Assay (Flow Cytometry)
Objective: To quantify the induction of apoptosis in cancer cells following treatment with STM2457.
Methodology:
-
Cell Seeding and Treatment: Culture cells in 6-well plates and treat with various concentrations of STM2457 (e.g., 0, 20, 40 µM) for 48 hours.[7]
-
Cell Harvesting: Collect both floating and adherent cells.
-
Staining:
-
Wash cells with cold PBS.
-
Resuspend cells in 1x Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) solution.
-
Incubate for 15 minutes at room temperature in the dark.[7]
-
-
Analysis: Analyze the samples by flow cytometry. The percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be determined.
Western Blotting
Objective: To detect changes in the protein expression of METTL3 and its downstream targets (e.g., c-Myc, BCL2).
Methodology:
-
Cell Lysis: After treatment with STM2457, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and starting dilutions:
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
RT-qPCR
Objective: To measure the mRNA expression levels of METTL3 target genes.
Methodology:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from STM2457-treated cells using a suitable kit and reverse transcribe into cDNA.
-
qPCR: Perform quantitative PCR using SYBR Green master mix and gene-specific primers.
-
Primer Sequences:
-
Human METTL3:
-
Human ATG5:
-
(Primer sequences for other target genes like MYC and BCL2 should be designed or obtained from validated sources.)
-
-
Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH) using the 2-ΔΔCt method.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of STM2457 in a mouse model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NSG mice).
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 HCT116 cells) into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: Allow tumors to reach a palpable size (e.g., 80-100 mm³). Randomize mice into treatment and vehicle control groups.
-
STM2457 Formulation and Administration:
-
A common formulation is 10% DMSO, 30% PEG300, 5% Tween 80, and 55% ddH2O.
-
Administer STM2457 via intraperitoneal (i.p.) injection at a dose of 50 mg/kg, either daily or every three days.[3]
-
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2). Monitor mouse body weight as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumor weight can be measured, and tissues can be collected for further analysis, such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) or Western blotting for target protein expression.
Conclusion
This compound (STM2457) is a potent and selective inhibitor of METTL3 that has demonstrated significant anti-proliferative effects in a variety of cancer models. Its ability to modulate the m6A epitranscriptome and induce an anti-tumor immune response makes it a valuable tool for cancer research and a promising candidate for therapeutic development. The protocols and data presented in this guide provide a comprehensive resource for researchers investigating the role of METTL3 in cancer and evaluating the therapeutic potential of its inhibitors.
References
- 1. Targeting METTL3 enhances the chemosensitivity of non-small cell lung cancer cells by decreasing ABCC2 expression in an m6A-YTHDF1-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Targeting METTL3 mitigates venetoclax resistance via proteasome-mediated modulation of MCL1 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Bcl-2 Antibody | Cell Signaling Technology [cellsignal.com]
- 10. STM2457 Inhibits METTL3-Mediated m6A Modification of miR-30c to Alleviate Spinal Cord Injury by Inducing the ATG5-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Mettl3-IN-7: A Review of Preliminary Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
Introduction: Mettl3-IN-7 is a potent small molecule inhibitor of Methyltransferase-like 3 (METTL3), a key enzyme responsible for N6-methyladenosine (m6A) modification of RNA. Dysregulation of METTL3 has been implicated in the pathogenesis of various diseases, including inflammatory bowel disease (IBD) and several types of cancer. This technical guide provides a summary of the currently available preliminary preclinical data on this compound, with a focus on its therapeutic potential and early safety profile.
Preclinical Efficacy in Inflammatory Bowel Disease
A recent study has demonstrated the therapeutic potential of this compound in a preclinical model of colitis. The compound was shown to significantly ameliorate the severity of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice[1]. This finding suggests that inhibiting METTL3 with this compound could be a viable therapeutic strategy for IBD[1][2]. The mechanism is believed to involve the modulation of inflammatory responses in macrophages[1].
General Safety and Toxicity of METTL3 Inhibitors
While specific, comprehensive toxicity studies for this compound are not yet publicly available, the broader class of METTL3 inhibitors has undergone some preliminary safety assessments. For instance, the METTL3 inhibitor STM2457 was reported to have no overt toxicity in treated mice during in vivo studies for acute myeloid leukemia (AML)[3]. Similarly, another METTL3 inhibitor, STC-15, was found to be well-tolerated in a phase 1 clinical trial for various tumor types, with treatment-emergent adverse events being generally mild and manageable[4]. It is important to note that while these findings are encouraging for the drug class, they do not replace the need for specific and thorough toxicity evaluation of this compound.
Potential Signaling Pathways
METTL3 is a critical regulator of gene expression and is involved in numerous cellular processes, including cell cycle, apoptosis, and differentiation[5]. Its inhibition can therefore impact multiple signaling pathways. The therapeutic effect of this compound in colitis is linked to its action on macrophages, suggesting an immunomodulatory mechanism[1]. In the context of cancer, METTL3 has been shown to influence key oncogenic pathways[6].
Below is a generalized representation of the METTL3-mediated m6A modification pathway that this compound is designed to inhibit.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are described in the study by Yin et al. (2024). The key in vivo experiment is the DSS-induced colitis model in mice.
DSS-Induced Colitis Model:
-
Animals: Age- and sex-matched C57BL/6 mice are typically used.
-
Induction of Colitis: Mice are administered 2.5-3% (w/v) DSS in their drinking water for a period of 5-7 days.
-
Treatment: this compound is administered to the treatment group, often via oral gavage or intraperitoneal injection, at a specified dose and frequency. A vehicle control group receives the vehicle under the same regimen.
-
Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool.
-
Endpoint Analysis: At the end of the study period, mice are euthanized, and the colons are collected for measurement of length, histological analysis of inflammation and tissue damage, and molecular analysis of inflammatory markers.
Future Directions
The preliminary data on this compound are promising, particularly for its potential application in IBD. However, comprehensive preclinical toxicology and safety pharmacology studies are essential next steps. These should include:
-
Acute, sub-chronic, and chronic toxicity studies in relevant animal models to determine the no-observed-adverse-effect level (NOAEL) and identify potential target organs of toxicity.
-
Pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) studies to understand the drug's disposition in the body.
-
Safety pharmacology studies to assess the effects on vital functions (cardiovascular, respiratory, and central nervous systems).
-
Genotoxicity and carcinogenicity studies to evaluate the potential for genetic damage and tumor formation.
The successful completion of these studies will be critical to support the progression of this compound into clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Small molecule inhibitors targeting m6A regulators - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Mettl3-IN-7 in Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mettl3-IN-7 is a potent small molecule inhibitor of Methyltransferase-like 3 (METTL3), a key component of the N6-methyladenosine (m6A) methyltransferase complex.[1] The m6A modification is the most abundant internal mRNA modification in eukaryotic cells and plays a crucial role in regulating mRNA stability, translation, and splicing. Dysregulation of METTL3-mediated m6A modification has been implicated in the pathogenesis of various diseases, including cancer.[2] this compound offers a valuable tool for studying the biological functions of METTL3 and for exploring its therapeutic potential. These application notes provide detailed protocols for the use of this compound in cell culture experiments.
While specific quantitative data for this compound is emerging, extensive data is available for a similar first-in-class METTL3 inhibitor, STM2457. This document leverages the publicly available information on STM2457 to provide representative protocols and expected outcomes. Researchers should note that optimal concentrations and treatment times for this compound may vary depending on the cell line and experimental conditions and should be determined empirically.
Data Presentation
Table 1: In Vitro Efficacy of the METTL3 Inhibitor STM2457 in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of STM2457, a well-characterized METTL3 inhibitor, across a range of cancer cell lines. This data can serve as a reference for determining the effective concentration range for this compound.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia (AML) | Proliferation | 0.6 - 10.3 | [3] |
| MV4-11 | Acute Myeloid Leukemia (AML) | Proliferation | 0.6 - 10.3 | [3] |
| T24 | Urothelial Carcinoma of the Bladder (UCB) | Viability | 18 - 75 | [3] |
| UM-UC-3 | Urothelial Carcinoma of the Bladder (UCB) | Viability | 18 - 75 | [3] |
| MIA PaCa-2 | Pancreatic Cancer | Proliferation | 73.51 ± 11.22 (Quercetin, another METTL3 inhibitor) | [4] |
| Huh7 | Liver Cancer | Proliferation | 99.97 ± 7.03 (Quercetin, another METTL3 inhibitor) | [4] |
Note: IC50 values are highly dependent on the assay conditions, including cell density, incubation time, and the specific readout used. The provided values should be considered as a guide.
Mandatory Visualization
METTL3 Signaling Pathway
Caption: METTL3-mediated m6A modification and its downstream effects.
Experimental Workflow for this compound Cell Culture Treatment
Caption: General workflow for cell culture treatment and subsequent analysis.
Experimental Protocols
Note on this compound Preparation: this compound is typically supplied as a solid. Prepare a stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Store the stock solution at -20°C or -80°C. For cell culture experiments, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
Protocol 1: Cell Viability Assay (e.g., CCK-8 or MTT)
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CCK-8 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay period.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72, or 96 hours).
-
Assay:
-
For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.
-
-
Measurement: Read the absorbance at the appropriate wavelength (450 nm for CCK-8; 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound stock solution
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
-
PBS
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-2,000 cells per well) in 6-well plates.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the respective treatments every 2-3 days.
-
Staining: When colonies are visible, wash the wells twice with PBS. Fix the colonies with 4% paraformaldehyde or ice-cold methanol (B129727) for 15-30 minutes. Stain the colonies with crystal violet solution for 20-30 minutes.
-
Analysis: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of >50 cells) and compare the colony formation efficiency between treated and control groups.
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1x Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or a vehicle control for the desired time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, detach them using a gentle cell dissociation solution (e.g., Trypsin-EDTA). Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer to each sample and analyze immediately by flow cytometry. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.[5]
Protocol 4: Western Blot Analysis
This protocol is used to assess the effect of this compound on the protein expression levels of METTL3 targets and apoptosis-related proteins.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent. Analyze the band intensities relative to a loading control (e.g., GAPDH or β-actin).
Protocol 5: Quantitative Real-Time PCR (RT-qPCR)
This protocol measures changes in mRNA expression levels of METTL3 target genes.
Materials:
-
Cells treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers
-
Real-time PCR system
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using gene-specific primers and a suitable master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH or ACTB).
Protocol 6: Global m6A Quantification
This assay measures the overall level of m6A in total RNA following this compound treatment.
Materials:
-
Total RNA from treated and control cells
-
m6A RNA Methylation Quantification Kit (Colorimetric or Fluorometric)
Procedure:
-
Follow the manufacturer's instructions provided with the m6A quantification kit.
-
Briefly, total RNA is bound to the wells of a microplate.
-
The m6A is detected using a specific capture and detection antibody system.
-
The amount of m6A is quantified by reading the absorbance or fluorescence on a microplate reader.
-
Calculate the percentage of m6A in the total RNA and compare between treated and control samples.
By following these protocols, researchers can effectively utilize this compound to investigate the role of METTL3 in various cellular processes and to assess its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reinvestigating the clinical relevance of the m6A writer METTL3 in urothelial carcinoma of the bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for METTL3 Inhibition in In Vivo Mouse Models
Disclaimer: No specific in vivo dosage information or experimental protocols were found for a compound designated "Mettl3-IN-7." The following application notes and protocols are based on the published data for the well-characterized and selective METTL3 inhibitor, STM2457 , and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
Methyltransferase-like 3 (METTL3) is an enzyme responsible for the N6-methyladenosine (m6A) modification of RNA, a critical regulator of gene expression.[1] Dysregulation of METTL3 has been implicated in the pathogenesis of various diseases, including several types of cancer.[2][3] Small molecule inhibitors of METTL3, such as STM2457, have emerged as valuable tools for studying the biological functions of m6A and as potential therapeutic agents.[4][5] This document provides detailed information on the in vivo application of the METTL3 inhibitor STM2457 in mouse models, summarizing dosage, administration, and experimental protocols from published studies.
Data Presentation: In Vivo Efficacy of STM2457
The following table summarizes the quantitative data from various in vivo studies using the METTL3 inhibitor STM2457 in mouse models.
| Mouse Model | Cancer/Disease Type | Dosage | Administration Route | Vehicle | Treatment Schedule | Key Outcomes |
| Human AML PDX models | Acute Myeloid Leukemia (AML) | 50 mg/kg | Intraperitoneal (i.p.) | Not Specified | Daily | Impaired engraftment, prolonged survival, reduced human CD45+ cells.[4] |
| MLL-AF9 driven primary murine AML model | Acute Myeloid Leukemia (AML) | 30 mg/kg | Oral (p.o.) | Not Specified | Daily | Significant reduction in AML expansion and spleen weight.[6] |
| MV-411-Luc xenograft (NSG mice) | Acute Myeloid Leukemia (AML) | 10, 30 mg/kg | Oral (p.o.) | Not Specified | Daily for 31 days | Dose-dependent tumor growth inhibition.[7] |
| Huh7 cell-derived xenograft (Balb/c nude mice) | Liver Hepatocellular Carcinoma | 50 mg/kg | Not Specified | 20% 2-hydroxypropyl cyclodextrin (B1172386) | Drug intervention for 2 weeks | Suppressed tumor growth.[8] |
| cGVHD lupus mouse model | Systemic Lupus Erythematosus (SLE) | 30 mg/kg | Intraperitoneal (i.p.) | Not Specified | Once every three days for 10 weeks | Exacerbated lupus-like phenotype.[9] |
| Pulmonary metastasis mouse models | Acute Myeloid Leukemia (AML) | 50 mg/kg | Intraperitoneal (i.p.) | Not Specified | Daily for 14 days | Inhibition of metastasis.[10] |
Experimental Protocols
General Guidelines for In Vivo Administration of STM2457
Formulation: STM2457 can be formulated for both oral and intraperitoneal administration. A common vehicle for STM2457 is a solution of 20% 2-hydroxypropyl cyclodextrin in sterile water.[8] For some in vivo studies, a formulation of 10% DMSO, 30% PEG300, 5% Tween 80, and 55% ddH2O has also been reported.[9] It is crucial to ensure the complete dissolution of the compound and to prepare the formulation fresh before each administration.
Animal Handling and Monitoring: All animal experiments should be conducted in accordance with institutional guidelines and regulations. Mice should be monitored regularly for signs of toxicity, including weight loss, changes in behavior, and adverse reactions at the injection site. Body weight should be recorded at least twice weekly.
Protocol for Xenograft Mouse Model of Acute Myeloid Leukemia (AML)
This protocol is based on studies using human AML patient-derived xenografts (PDX) or AML cell line xenografts.[4][7][11]
Materials:
-
STM2457
-
Vehicle (e.g., 20% 2-hydroxypropyl cyclodextrin)
-
Human AML cells (e.g., MV-411-Luc) or PDX cells
-
Immunocompromised mice (e.g., NSG mice)
-
Sterile syringes and needles
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Cell Preparation: Culture human AML cells under appropriate conditions. Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration for injection.
-
Tumor Cell Implantation: Inject the AML cells intravenously (tail vein) or subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor engraftment and growth. For subcutaneous models, measure tumor volume using calipers. For disseminated models with luciferase-expressing cells, monitor tumor burden using bioluminescence imaging.
-
Treatment Initiation: Once tumors are established (e.g., palpable or a detectable bioluminescent signal), randomize the mice into treatment and control groups.
-
STM2457 Administration:
-
Prepare a fresh solution of STM2457 in the chosen vehicle.
-
Administer STM2457 at the desired dose (e.g., 50 mg/kg) via intraperitoneal injection or oral gavage.
-
Administer the vehicle alone to the control group.
-
Follow the specified treatment schedule (e.g., daily).
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study, sacrifice the mice and collect tumors and relevant tissues (e.g., bone marrow, spleen) for further analysis.
-
Analyze tumor weight, and assess the percentage of human CD45+ cells in the bone marrow and spleen by flow cytometry to determine tumor burden.[4]
-
-
Pharmacodynamic Analysis: To confirm target engagement, m6A levels in RNA from tumor or surrogate tissues can be measured.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: METTL3 signaling pathway and the inhibitory action of STM2457.
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo mouse model studies with STM2457.
References
- 1. New insights into the regulation of METTL3 and its role in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. METTL3 plays multiple functions in biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Therapeutic effect and transcriptome-methylome characteristics of METTL3 inhibition in liver hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STM2457 | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Mettl3-IN-7: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mettl3-IN-7 is a potent inhibitor of Methyltransferase-like 3 (METTL3), a key component of the N6-methyladenosine (m6A) methyltransferase complex. As the primary enzyme responsible for m6A modification of mRNA, METTL3 plays a crucial role in various cellular processes, including RNA stability, translation, and splicing. Dysregulation of METTL3 activity has been implicated in the pathogenesis of several diseases, particularly inflammatory conditions and cancer. This compound, also identified as compound 7460-0250, has emerged as a valuable research tool for investigating the therapeutic potential of METTL3 inhibition.[1] This document provides detailed application notes, experimental protocols, and a summary of the known signaling pathways affected by this compound to facilitate its use in preclinical research.
Physicochemical Properties and Storage
Proper handling and storage of this compound are critical for maintaining its stability and activity.
| Property | Data |
| Molecular Formula | C₁₆H₁₄N₄O₆S₂ |
| Molecular Weight | 422.44 g/mol |
| Appearance | A crystalline solid |
| Storage Conditions | Store at room temperature for short-term. For long-term storage, it is recommended to consult the Certificate of Analysis provided by the supplier. |
Solubility and Preparation of Stock Solutions
The solubility of this compound is a critical factor for its application in various experimental settings. While described as having "good solubility," precise quantitative data is essential for accurate and reproducible results.
Table of Solubility
| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |
| DMSO | Data not available | Data not available | Recommended as a solvent for creating stock solutions. |
| Ethanol | Data not available | Data not available | - |
| Water | Data not available | Data not available | Expected to have low aqueous solubility. |
Note: Specific quantitative solubility data from the manufacturer's datasheet was not publicly available in the searched resources. It is highly recommended to consult the product's datasheet or contact the supplier for precise solubility information.
Protocol for Preparation of Stock Solutions
For In Vitro Experiments (e.g., Cell Culture):
-
Primary Stock Solution (in DMSO):
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
To aid dissolution, vortex the solution and/or sonicate briefly in a water bath. Ensure the solid is completely dissolved.
-
Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solutions:
-
Thaw an aliquot of the DMSO stock solution at room temperature.
-
Further dilute the stock solution in the appropriate cell culture medium to the final desired working concentration immediately before use.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
For In Vivo Experiments:
The formulation of this compound for in vivo administration requires careful consideration of the vehicle to ensure solubility and bioavailability. The following protocol is based on its use in a mouse model of colitis.
-
Vehicle Preparation:
-
A common vehicle for administering hydrophobic compounds in vivo consists of a mixture of DMSO, PEG300 (polyethylene glycol 300), Tween-80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
-
Formulation of this compound:
-
First, dissolve the required amount of this compound in DMSO.
-
Sequentially add PEG300, Tween-80, and saline, mixing thoroughly after each addition to ensure a homogenous solution. The final solution should be clear.
-
Experimental Protocols
In Vitro Assay: Inhibition of Inflammatory Cytokine Production in Macrophages
This protocol describes a general workflow to assess the effect of this compound on inflammatory responses in a macrophage cell line (e.g., RAW264.7).
Workflow Diagram:
Caption: Workflow for in vitro analysis of this compound's anti-inflammatory effects.
Methodology:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed the cells in 96-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.
-
Incubation: Incubate the plates for 24 hours.
-
Analysis: Collect the cell culture supernatants and measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
In Vivo Assay: Amelioration of DSS-Induced Colitis in Mice
This protocol is based on the study by Yin H, et al. (2024), where this compound (7460-0250) was used to treat dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in a mouse model.[1]
Workflow Diagram:
Caption: Workflow for in vivo evaluation of this compound in a DSS-induced colitis model.
Methodology:
-
Animals: Use 8-10 week old C57BL/6 mice.
-
Induction of Colitis: Provide mice with drinking water containing 2.5% (w/v) DSS for 7 consecutive days to induce acute colitis. A control group should receive regular drinking water.
-
Treatment:
-
Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).
-
From day 1 to day 7, administer this compound (e.g., at a dose of 10 mg/kg body weight) or the vehicle control to the mice via intraperitoneal (i.p.) injection daily.
-
-
Monitoring: Monitor the mice daily for body weight changes, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: On day 8, euthanize the mice.
-
Measure the length of the colon.
-
Collect colon tissue for histological analysis (e.g., H&E staining) to assess inflammation and tissue damage.
-
Homogenize a portion of the colon tissue to measure cytokine levels (e.g., TNF-α, IL-6) by ELISA or qPCR.
-
Mechanism of Action and Signaling Pathways
METTL3-mediated m6A modification plays a significant role in regulating gene expression, particularly in the context of inflammation. This compound, by inhibiting METTL3's catalytic activity, can modulate these downstream signaling pathways.
In macrophages, METTL3 has been shown to be involved in the inflammatory response.[2] Inhibition of METTL3 can lead to the reprogramming of glucose metabolism and suppress the differentiation of T helper 1 (Th1) cells, which are key drivers of inflammation in conditions like inflammatory bowel disease (IBD).[1]
Signaling Pathway Diagram:
Caption: this compound inhibits METTL3, affecting downstream inflammatory pathways.
The inhibition of METTL3 by this compound is expected to decrease m6A levels on target mRNAs. This can alter the stability and translation of transcripts encoding key inflammatory mediators and signaling molecules. For instance, METTL3 has been linked to the regulation of the NF-κB and MAPK signaling pathways, both central to the inflammatory response.[3] By inhibiting METTL3, this compound can potentially dampen the activation of these pathways, leading to a reduction in the production of pro-inflammatory cytokines and chemokines.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of METTL3 in health and disease. Its demonstrated efficacy in a preclinical model of colitis highlights its potential as a therapeutic lead for inflammatory disorders. The protocols and information provided in these application notes are intended to serve as a guide for researchers. It is essential to optimize experimental conditions based on the specific cell types, animal models, and research questions being addressed. For the most accurate and reliable results, always refer to the manufacturer's specifications for solubility and handling.
References
Application Notes and Protocols for Mettl3-IN-7 in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mettl3-IN-7 is a potent and selective small molecule inhibitor of the N6-methyladenosine (m6A) methyltransferase, METTL3. The m6A modification is the most abundant internal modification of messenger RNA (mRNA) in eukaryotic cells and plays a critical role in regulating mRNA stability, translation, and splicing. METTL3 is the catalytic subunit of the m6A methyltransferase complex and has emerged as a key regulator in various cellular processes, including cell differentiation, proliferation, and apoptosis.[1][2]
In the context of oncology, particularly in acute myeloid leukemia (AML), METTL3 is frequently overexpressed and acts as an oncogene.[3][4][5] It promotes leukemogenesis by enhancing the translation of key oncogenes such as c-MYC, BCL2, and SP1, while simultaneously blocking myeloid differentiation.[3][6][7] Inhibition of METTL3 with small molecules like this compound has been shown to reduce AML growth, induce apoptosis, and promote cell differentiation, making it a promising therapeutic target for leukemia.[8][9]
These application notes provide detailed protocols for utilizing this compound in leukemia cell lines to study its effects on cell viability, apoptosis, and the expression of key downstream targets.
This compound: Mechanism of Action
This compound functions as a catalytic inhibitor of METTL3, binding to the enzyme's active site and preventing the transfer of a methyl group from S-adenosylmethionine (SAM) to adenosine (B11128) residues on mRNA.[1] This leads to a global reduction in m6A levels on mRNA, subsequently affecting the translation and stability of METTL3 target transcripts.
Figure 1: Signaling pathway of METTL3 and its inhibition by this compound in leukemia.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of a representative METTL3 inhibitor, STM2457 (structurally related or identical to this compound), in various AML cell lines.[9][10]
Table 1: IC50 of STM2457 in Human AML Cell Lines
| Cell Line | Genotype | IC50 (µM) |
| MOLM-13 | MLL-AF9 | 0.9 |
| THP-1 | MLL-AF9 | 1.5 |
| MV4-11 | MLL-AF4 | 1.2 |
| OCI-AML3 | NPM1c | 2.1 |
| NOMO-1 | MLL-AF9 | 1.8 |
Table 2: Apoptosis Induction by STM2457 in Human AML Cell Lines (48h treatment)
| Cell Line | STM2457 Concentration (µM) | % Apoptotic Cells |
| MOLM-13 | 1 | ~25% |
| THP-1 | 2 | ~20% |
| MV4-11 | 1.5 | ~30% |
Experimental Protocols
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. METTL3, an Independent Adverse Prognostic Factor for AML, Promotes the Development of AML by Modulating the PGC‐1α–MAPK Pathway and PGC‐1α–Antioxidant System Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The N6-methyladenosine (m6A)-forming enzyme METTL3 controls myeloid differentiation of normal and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Promoter-bound METTL3 maintains myeloid leukaemia via m6A-dependent translation control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of METTL3 Following Mettl3-IN-7 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltransferase-like 3 (METTL3) is the catalytic subunit of the N6-adenosine-methyltransferase complex, which is responsible for the most abundant internal mRNA modification, N6-methyladenosine (m6A). The m6A modification plays a critical role in regulating mRNA stability, splicing, and translation. Dysregulation of METTL3 has been implicated in various diseases, including cancer, making it a promising target for therapeutic intervention. Mettl3-IN-7 is a potent inhibitor of METTL3. This document provides a detailed protocol for performing Western blot analysis to assess the protein levels of METTL3 in cultured cells following treatment with this compound. Western blotting is a fundamental technique to verify the target engagement and downstream effects of small molecule inhibitors.
Signaling Pathway and Experimental Rationale
METTL3, in a complex with METTL14, catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to adenosine (B11128) residues on mRNA. This m6A modification is recognized by "reader" proteins, which in turn influence the fate of the mRNA. Inhibition of METTL3's catalytic activity by a small molecule inhibitor like this compound is expected to reduce global m6A levels. Depending on the inhibitor's specific mechanism of action, it may or may not lead to the degradation of the METTL3 protein itself. Some inhibitors act solely by blocking the catalytic site, while others, such as proteolysis-targeting chimeras (PROTACs), are designed to induce protein degradation via the ubiquitin-proteasome system. Therefore, Western blotting is a crucial experiment to determine whether this compound affects METTL3 protein abundance. A decrease in METTL3 protein levels would suggest the inhibitor induces its degradation.
dot
Caption: Logical workflow for investigating the effect of this compound on METTL3 protein.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Western blot analysis of METTL3 protein levels after treating cells with this compound.
Part 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed the desired cell line (e.g., HeLa, MOLM-13) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Culture the cells in their appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations.
-
Note: As a starting point based on similar METTL3 inhibitors like STM2457, a concentration range of 1-20 µM can be tested. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
-
Treatment: Once the cells reach the desired confluency, replace the old medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the cells for a predetermined duration.
-
Note: A time-course experiment (e.g., 24, 48, 72 hours) is recommended to identify the optimal time point for observing changes in METTL3 protein expression. Some studies have shown effects of METTL3 inhibitors on apoptosis after 24 hours of treatment.[1]
-
Part 2: Cell Lysis and Protein Quantification
-
Cell Harvest: After the treatment period, place the 6-well plates on ice.
-
Washing: Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new, pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
Part 3: SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) into the wells of a 4-20% precast polyacrylamide gel. Include a pre-stained protein ladder to monitor the migration and estimate the molecular weight. Run the gel in 1x SDS-PAGE running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. Activate the PVDF membrane in methanol (B129727) for 1-2 minutes before assembling the transfer stack. Perform the transfer in a wet or semi-dry transfer apparatus according to the manufacturer's instructions.
-
Blocking: After transfer, block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against METTL3 diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: The next day, wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody host) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Loading Control: To ensure equal protein loading, probe the same membrane for a loading control protein such as GAPDH, β-actin, or α-tubulin. This can be done after stripping the membrane or by cutting the membrane if the proteins are well-separated by size.
Data Presentation
The following tables summarize the quantitative parameters for the Western blot protocol.
Table 1: Reagent and Antibody Concentrations
| Reagent/Antibody | Stock Concentration | Working Dilution | Diluent |
| This compound | 10 mM in DMSO | 1-20 µM (titrate) | Cell Culture Medium |
| RIPA Lysis Buffer | 1x | N/A | N/A |
| Protease/Phosphatase Inhibitors | 100x | 1x | RIPA Lysis Buffer |
| Laemmli Sample Buffer | 4x | 1x | Protein Lysate |
| Primary METTL3 Antibody | Varies by supplier | 1:1000 - 1:10000 | 5% Milk or BSA in TBST |
| HRP-conjugated Secondary Ab | Varies by supplier | 1:2000 - 1:10000 | 5% Milk or BSA in TBST |
| Loading Control Antibody | Varies by supplier | 1:1000 - 1:10000 | 5% Milk or BSA in TBST |
Table 2: Incubation Times and Conditions
| Step | Duration | Temperature | Agitation |
| This compound Treatment | 24-72 hours (titrate) | 37°C | N/A |
| Cell Lysis | 30 minutes | 4°C | Intermittent Vortexing |
| Blocking | 1 hour | Room Temperature | Gentle |
| Primary Antibody Incubation | Overnight | 4°C | Gentle |
| Secondary Antibody Incubation | 1 hour | Room Temperature | Gentle |
Visualization of Experimental Workflow
dot
Caption: Step-by-step workflow for Western blot analysis of METTL3.
References
Mettl3-IN-7: Application Notes and Protocols for Studying m6A-Dependent Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA (mRNA) in eukaryotic cells, playing a critical role in the regulation of gene expression through its influence on mRNA splicing, stability, translation, and degradation. The primary enzyme responsible for this modification is the methyltransferase-like 3 (METTL3) protein, which acts as the catalytic core of the m6A methyltransferase complex. Dysregulation of METTL3 and aberrant m6A levels have been implicated in a variety of diseases, including cancer and inflammatory disorders, making METTL3 a compelling target for therapeutic intervention and a crucial tool for dissecting m6A-dependent biological pathways.
Mettl3-IN-7 (also identified as compound 7460-0250) is a potent and specific small molecule inhibitor of METTL3.[1][2] These application notes provide a comprehensive guide for utilizing this compound as a research tool to investigate m6A-dependent signaling pathways, with a focus on its application in studying inflammatory processes as demonstrated in recent studies.[3]
Mechanism of Action
This compound functions as a catalytic inhibitor of METTL3. By binding to the METTL3 protein, it blocks the transfer of a methyl group from S-adenosylmethionine (SAM) to adenosine (B11128) residues on mRNA. This leads to a global reduction in m6A levels, allowing for the study of the downstream consequences of decreased m6A modification on cellular processes and gene expression.
Applications
This compound is a valuable tool for a range of applications in the study of m6A biology, including:
-
Investigating the role of METTL3 in disease models: this compound can be used in both in vitro and in vivo models to elucidate the function of METTL3 in various pathologies. For example, it has been successfully used to ameliorate dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis in mice, highlighting its potential for studying inflammatory bowel disease (IBD).[3]
-
Elucidating m6A-dependent signaling pathways: By inhibiting METTL3, researchers can identify and study signaling pathways that are regulated by m6A modification. This includes pathways involved in cell proliferation, differentiation, apoptosis, and immune responses.
-
Validating METTL3 as a therapeutic target: The use of this compound in preclinical models can help validate METTL3 as a druggable target for specific diseases.
-
Identifying downstream targets of METTL3: By observing the changes in gene and protein expression following treatment with this compound, researchers can identify the specific mRNA targets of METTL3-mediated methylation.
Quantitative Data
The following tables summarize the key quantitative data for this compound and a related inhibitor, F039-0002, as reported in the literature.[2]
Table 1: In Vitro Inhibitory Activity of METTL3 Inhibitors [2]
| Compound | Target | IC50 (µM) |
| This compound (7460-0250) | METTL3/METTL14 complex | 16.27 |
| F039-0002 | METTL3/METTL14 complex | 40.00 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the use of this compound.
Detailed Experimental Protocols
The following protocols are based on methodologies described in the literature for studying METTL3 inhibition and can be adapted for use with this compound.[3]
I. In Vitro Cell Culture and Inhibitor Treatment
Objective: To assess the effect of this compound on cultured cells (e.g., macrophages).
Materials:
-
Cell line of interest (e.g., RAW264.7 or bone marrow-derived macrophages)
-
Complete culture medium
-
This compound (dissolved in DMSO to a stock concentration of 10-50 mM)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
96-well or 6-well plates
Protocol:
-
Cell Seeding: Seed cells at an appropriate density in culture plates and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in a complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, cells can be harvested for various analyses, including:
-
Global m6A Quantification: To measure the overall change in m6A levels.
-
Western Blotting: To analyze the expression of METTL3 and downstream target proteins.
-
RT-qPCR: To measure changes in the expression of target genes.
-
MeRIP-qPCR: To determine the m6A modification status of specific transcripts.
-
II. Global m6A Quantification (Dot Blot Assay)
Objective: To semi-quantitatively measure the global m6A levels in mRNA following this compound treatment.
Materials:
-
Total RNA or purified mRNA from treated and control cells
-
Nitrocellulose or nylon membrane
-
UV cross-linker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Methylene (B1212753) blue staining solution
Protocol:
-
RNA Denaturation: Denature 1-2 µg of RNA by heating at 95°C for 3 minutes, followed by immediate chilling on ice.
-
Membrane Spotting: Spot the denatured RNA onto the membrane and allow it to air dry.
-
UV Cross-linking: UV-crosslink the RNA to the membrane.
-
Methylene Blue Staining: Stain the membrane with methylene blue to visualize the spotted RNA and ensure equal loading.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-m6A antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the signal using a chemiluminescent substrate and an imaging system.
III. Methylated RNA Immunoprecipitation (MeRIP) followed by qPCR
Objective: To determine the m6A modification status of a specific mRNA transcript.
Materials:
-
Total RNA from treated and control cells
-
RNA fragmentation buffer
-
Anti-m6A antibody and control IgG
-
Protein A/G magnetic beads
-
IP buffer
-
RNA purification kit
-
Reverse transcription reagents
-
qPCR master mix and primers for the gene of interest
Protocol:
-
RNA Fragmentation: Fragment 10-50 µg of total RNA into ~100-200 nucleotide fragments.
-
Immunoprecipitation:
-
Set aside a small fraction of fragmented RNA as an "input" control.
-
Incubate the remaining fragmented RNA with the anti-m6A antibody or control IgG overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-RNA complexes.
-
Wash the beads to remove non-specifically bound RNA.
-
-
RNA Elution and Purification: Elute the m6A-containing RNA from the beads and purify both the eluted and input RNA.
-
Reverse Transcription and qPCR: Synthesize cDNA from the eluted and input RNA, and perform qPCR using primers specific for the target gene.
-
Analysis: Calculate the enrichment of the target transcript in the m6A-IP sample relative to the input and IgG control.
IV. In Vivo DSS-Induced Colitis Model
Objective: To evaluate the therapeutic potential of this compound in a mouse model of colitis.[3]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran sodium sulfate (DSS, 36-50 kDa)
-
This compound
-
Vehicle control (e.g., DMSO and corn oil)
Protocol:
-
Colitis Induction: Administer 2.5-3.5% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
Inhibitor Administration: On a predetermined day (e.g., day 3 after DSS induction), begin intraperitoneal (i.p.) injection of this compound (e.g., 10 mg/kg body weight) or vehicle control daily for a specified duration.
-
Monitoring: Monitor the mice daily for:
-
Body weight
-
Stool consistency
-
Presence of blood in the stool (to calculate the Disease Activity Index - DAI).
-
-
Termination and Sample Collection: At the end of the experiment (e.g., day 8-10), euthanize the mice and collect:
-
Colon tissue for length measurement and histological analysis (H&E staining).
-
Spleen and mesenteric lymph nodes for immune cell analysis.
-
Blood for cytokine analysis.
-
V. Western Blotting
Objective: To analyze the protein expression of METTL3 and its downstream targets.
Materials:
-
Cell or tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-METTL3, anti-PGP, anti-YTHDF3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction and Quantification: Lyse cells or tissues in RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize protein bands using a chemiluminescent substrate.
Conclusion
This compound is a powerful chemical probe for elucidating the complex roles of METTL3 and m6A modification in health and disease. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at understanding m6A-dependent pathways. Careful optimization of experimental conditions, including inhibitor concentration and treatment duration, is crucial for obtaining robust and reproducible results. As our understanding of the epitranscriptome expands, tools like this compound will be indispensable for advancing the field and developing novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of METTL3 in macrophages provides protection against intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Reprogramming of Macrophages: GLUCOSE TRANSPORTER 1 (GLUT1)-MEDIATED GLUCOSE METABOLISM DRIVES A PROINFLAMMATORY PHENOTYPE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Chemotherapy Efficacy with a METTL3 Inhibitor
Note on Compound: Publicly available research data specifically for "Mettl3-IN-7" in combination with chemotherapy is limited. Therefore, these application notes utilize STM2457 , a well-characterized, potent, and selective first-in-class METTL3 inhibitor, as a representative compound to illustrate the principles and protocols for combining METTL3 inhibition with standard chemotherapy agents. STM2457 has a biochemical IC50 of approximately 16.9 nM against the METTL3/14 complex.[1][2]
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic mRNA, playing a pivotal role in RNA metabolism, including splicing, stability, and translation. The primary writer of this modification is the methyltransferase complex with METTL3 (Methyltransferase-like 3) as its core catalytic subunit. In numerous cancers, METTL3 is overexpressed and functions as an oncogene by enhancing the translation of key pro-survival and proliferation mRNAs, such as MYC and BCL2.
Crucially, METTL3 has been implicated in resistance to chemotherapy. It promotes chemoresistance by upregulating drug efflux pumps, enhancing DNA damage repair pathways, and activating pro-survival signaling cascades like PI3K/AKT.[3][4][5] Inhibition of METTL3's catalytic activity presents a promising strategy to sensitize cancer cells to conventional chemotherapy agents. By blocking m6A deposition, METTL3 inhibitors can destabilize oncogenic transcripts, impair DNA repair mechanisms, and induce apoptosis, thereby creating a synergistic anti-tumor effect when combined with cytotoxic drugs.[6][7]
These notes provide a framework for researchers to investigate the synergistic potential of combining a METTL3 inhibitor (represented by STM2457) with various chemotherapy agents.
Mechanism of Action: Synergy with Chemotherapy
The combination of a METTL3 inhibitor with chemotherapy, particularly DNA-damaging agents, leverages a multi-pronged attack on cancer cells.
-
Impairment of DNA Damage Repair: Many chemotherapeutics (e.g., cisplatin, carboplatin, doxorubicin) function by inducing DNA double-strand breaks. Cancer cells rely on efficient DNA repair mechanisms, such as homologous recombination (HR), to survive this damage. METTL3 promotes HR by enhancing the expression of key repair proteins like RAD51.[6] Inhibition of METTL3 with STM2457 has been shown to decrease RAD51 protein levels, impairing the HR pathway and leaving cancer cells vulnerable to DNA-damaging agents.[6]
-
Downregulation of Pro-Survival Signaling: METTL3 activity supports the expression of proteins in critical survival pathways, including the PI3K/AKT/mTOR axis.[7][8] By inhibiting METTL3, the translation of key components in this pathway is reduced, which lowers the apoptotic threshold of cancer cells and enhances their sensitivity to cytotoxic insults.
-
Induction of Apoptosis: As a standalone agent, STM2457 induces apoptosis in various cancer cell lines, evidenced by increased levels of cleaved PARP and caspase-3.[9][10] When combined with a chemotherapy agent, this pro-apoptotic effect is significantly amplified, leading to synergistic cell killing.[6][11]
-
Reduction of Drug Resistance Proteins: In some contexts, METTL3 inhibition can downregulate the expression of drug efflux pumps like ABCC2 (MRP2), which are responsible for actively transporting chemotherapy drugs out of the cell.[5] This increases intracellular drug accumulation and enhances efficacy.
Quantitative Data Summary
The following tables summarize representative data for the METTL3 inhibitor STM2457, alone and in combination with chemotherapy agents.
Table 1: Single-Agent Activity of STM2457 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
|---|---|---|---|---|
| MOLM-13 | Acute Myeloid Leukemia | 3.5 | 7 days | [12] |
| HCT116 | Colorectal Cancer | ~40 | 3 days | [13][14] |
| SW620 | Colorectal Cancer | ~50 | 3 days | [13][14] |
| A549 | Non-Small Cell Lung | 14.06 | 48 hours | [5] |
| NCI-H460 | Non-Small Cell Lung | 48.77 | 48 hours | [5] |
| MDA-MB-231 | Triple-Negative Breast | ~20 | 96 hours |[10] |
Table 2: Synergistic Effects of STM2457 with Chemotherapy Agents
| Cell Line | Cancer Type | Chemotherapy Agent | STM2457 Conc. | Effect | Reference |
|---|---|---|---|---|---|
| A549 | NSCLC | Paclitaxel (PTX) | 5 µM | IC50 of PTX reduced from ~12 nM to ~4 nM | [5] |
| A549 | NSCLC | Carboplatin (CBP) | 5 µM | IC50 of CBP reduced from ~30 µM to ~12 µM | [5] |
| NCI-H460 | NSCLC | Paclitaxel (PTX) | 20 µM | IC50 of PTX reduced from ~8 nM to ~3 nM | [5] |
| NCI-H460 | NSCLC | Carboplatin (CBP) | 20 µM | IC50 of CBP reduced from ~25 µM to ~10 µM | [5] |
| MDA-MB-231 | TNBC | Cisplatin | < IC50 dose | Significantly reduced proliferation vs. single agents | [6] |
| MDA-MB-231 | TNBC | Olaparib | < IC50 dose | Significantly increased apoptosis vs. single agents | [6] |
| BCO-21 | TNBC Organoid | Carboplatin | 5-10 µM | Synergistic effect (Combination Index < 1) |[6] |
Experimental Protocols
The following protocols provide a detailed methodology for evaluating the synergistic effects of a METTL3 inhibitor in combination with a chemotherapy agent.
Protocol 1: Cell Viability and Synergy Assessment (MTT Assay)
This protocol determines the cytotoxic effects of the METTL3 inhibitor and a chemotherapy agent, alone and in combination, to calculate synergy.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well clear flat-bottom plates
-
METTL3 Inhibitor (e.g., STM2457), stock in DMSO
-
Chemotherapy agent (e.g., Cisplatin), stock in appropriate solvent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette and microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Single-Agent IC50 Determination:
-
Prepare 2-fold serial dilutions of the METTL3 inhibitor and the chemotherapy agent separately in culture medium.
-
Remove the medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired time (e.g., 72 hours).
-
-
Combination Treatment (Checkerboard or Fixed-Ratio):
-
Based on the single-agent IC50 values, prepare a matrix of drug concentrations. For a fixed-ratio experiment, combine the drugs at a constant molar ratio (e.g., based on the ratio of their IC50s) and perform serial dilutions of the mixture.
-
Treat cells as described in step 2.3.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium from each well without disturbing the crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control: (Abs_treated / Abs_control) * 100.
-
Determine IC50 values using non-linear regression in software like GraphPad Prism.
-
For combination data, use software like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Apoptosis Quantification (Annexin V & Propidium Iodide Staining)
This protocol quantifies the percentage of cells undergoing early and late apoptosis following treatment.
Materials:
-
Cells treated in 6-well plates
-
METTL3 Inhibitor and Chemotherapy agent
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat cells with the METTL3 inhibitor, chemotherapy agent, and the combination at pre-determined synergistic concentrations (e.g., IC50 or below). Include a vehicle control. Incubate for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and then combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis of Key Signaling Proteins
This protocol assesses changes in the expression and activation of proteins involved in DNA damage and survival pathways.
Materials:
-
Cells treated in 6-well or 10 cm plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RAD51, anti-phospho-AKT, anti-AKT, anti-cleaved PARP, anti-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Lysis: Treat, harvest, and wash cells as described in Protocol 2. Lyse the cell pellet with ice-cold RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-RAD51, 1:1000 dilution) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Analysis: Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., Actin).
References
- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting METTL3 enhances the chemosensitivity of non-small cell lung cancer cells by decreasing ABCC2 expression in an m6A-YTHDF1-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing sensitivity of triple‐negative breast cancer to DNA‐damaging therapy through chemical inhibition of the m6A methyltransferase METTL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. METTL3 inhibitor suppresses the progression of prostate cancer via IGFBP3/AKT pathway and synergizes with PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic effect and transcriptome-methylome characteristics of METTL3 inhibition in liver hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal-dtt.org [journal-dtt.org]
- 10. STM2457 Inhibits Breast Cancer Tumorigenesis via the Inhibition of METTL3 [journal-dtt.org]
- 11. METTL3 inhibitor STM2457 impairs tumor progression and enhances sensitivity to anlotinib in OSCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. | BioWorld [bioworld.com]
- 13. jcancer.org [jcancer.org]
- 14. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mettl3-IN-7 Concentration for IC50 Determination
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Mettl3-IN-7 to determine its half-maximal inhibitory concentration (IC50). The following information is intended for an audience of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the METTL3 (Methyltransferase-like 3) enzyme. METTL3 is the catalytic subunit of the N6-adenosine-methyltransferase complex, which also includes METTL14.[1][2] This complex is responsible for the most prevalent internal mRNA modification, N6-methyladenosine (m6A).[3][4] The m6A modification plays a critical role in regulating mRNA splicing, stability, translation, and export.[5][6] By inhibiting METTL3, this compound reduces m6A levels on mRNA, which can affect the expression of genes involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.[3][7]
Q2: What is a typical starting concentration range for this compound in an IC50 determination experiment?
A2: For initial IC50 determination, it is recommended to use a wide range of concentrations in a serial dilution format. A common starting point is a 10-point dose-response curve with 3-fold serial dilutions, starting from a high concentration of 10 µM or 100 µM. The optimal range will depend on the specific assay (biochemical vs. cell-based) and the cell line used.
Q3: What are the appropriate controls for an IC50 experiment with this compound?
A3: To ensure the validity of your IC50 determination, the following controls are essential:
-
Vehicle Control: Cells or enzyme treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control accounts for any effects of the solvent on the assay.
-
Positive Control: A known, well-characterized METTL3 inhibitor with a published IC50 value. This helps to validate the assay setup. Examples of known METTL3 inhibitors include STM2457 and UZH2.[7][8][9]
-
Negative Control (for cell-based assays): Untreated cells to represent the baseline cell health and growth.
-
No-Enzyme Control (for biochemical assays): A reaction mixture without the METTL3 enzyme to determine the background signal.
Q4: How does Mettl3 inhibition affect cellular signaling pathways?
A4: Inhibition of METTL3 can impact multiple signaling pathways that are crucial for cell growth and survival. Dysregulation of m6A levels has been shown to affect the PI3K/AKT, Wnt/β-catenin, and MAPK signaling pathways.[4][5][10] For example, METTL3 knockdown has been shown to suppress the PI3K/AKT pathway by modulating the expression of its regulators.[5]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| High Variability in Replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in multi-well plates | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[11] |
| No Dose-Response Curve Observed | - Incorrect concentration range of this compound (too high or too low)- Inactive compound- Assay conditions are not optimal | - Perform a broader range of serial dilutions (e.g., from 1 nM to 100 µM).- Verify the integrity and purity of the this compound compound.- Optimize assay parameters such as incubation time, substrate concentration (for biochemical assays), and cell density (for cell-based assays). |
| High Background Signal in Biochemical Assay | - Non-specific binding of detection reagents- Contaminated reagents | - Include a no-enzyme control to determine the background signal and subtract it from all measurements.- Use fresh, high-quality reagents and buffers. |
| Unexpected Cell Toxicity at Low Concentrations | - Off-target effects of the compound- Solvent toxicity | - Test the compound against other methyltransferases to assess its selectivity.[7]- Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells, and does not exceed a level that is toxic to the cells (typically <0.5%). |
| IC50 Value Differs Significantly from Published Data for Similar Compounds | - Different assay formats (biochemical vs. cell-based)- Variations in experimental conditions (e.g., cell line, substrate concentration) | - Be aware that biochemical IC50 values are often lower than cellular IC50 values due to factors like cell permeability and metabolism.- Carefully document and report all experimental conditions to allow for accurate comparison with other studies. |
Experimental Protocols
Biochemical IC50 Determination using a Chemiluminescent Assay
This protocol is adapted from commercially available METTL3/METTL14 complex chemiluminescent assay kits.[2]
-
Reagent Preparation:
-
Prepare a 10x stock solution of this compound and a positive control inhibitor (e.g., S-adenosylhomocysteine, SAH) in the appropriate solvent (e.g., DMSO).
-
Create a series of 10x dilutions of the inhibitors.
-
Prepare the METTL3/METTL14 enzyme complex, S-adenosylmethionine (SAM), and the RNA substrate according to the manufacturer's instructions.
-
-
Enzyme Reaction:
-
Add 5 µL of the 10x inhibitor dilutions to the wells of a 384-well plate.
-
Add 20 µL of the master mix containing the METTL3/METTL14 enzyme and RNA substrate to each well.
-
Initiate the reaction by adding 5 µL of 10x SAM to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 2 hours).[12]
-
-
Signal Detection:
-
Stop the reaction by adding the stop reagent provided in the kit.
-
Add the primary antibody that recognizes the m6A modification.
-
Add the HRP-labeled secondary antibody.
-
Add the HRP substrate to produce a chemiluminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no-enzyme control) from all measurements.
-
Normalize the data to the vehicle control (0% inhibition) and a high concentration of a known inhibitor (100% inhibition).
-
Plot the normalized percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based IC50 Determination using an MTT Assay
This protocol is a standard method for assessing cell viability.[11]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a series of this compound dilutions in culture media.
-
Remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound.
-
Include vehicle control and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until formazan (B1609692) crystals form.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Use non-linear regression analysis to fit a dose-response curve and determine the IC50 value.
-
Data Presentation
Table 1: Example IC50 Values of Known METTL3 Inhibitors
| Compound | Biochemical IC50 (nM) | Cellular IC50 (µM) | Cell Line | Reference |
| STM2457 | 16.9 | Not Reported | - | [7] |
| UZH1a | 380 | Not Reported | - | [14] |
| Quercetin | 2,730 | 73.51 | MIA PaCa-2 | [12] |
| SAH | 350 | Not Reported | - | [14] |
Visualizations
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. What are METTL3 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The molecular mechanism of METTL3 promoting the malignant progression of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple Functions and Mechanisms Underlying the Role of METTL3 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. METTL3 plays multiple functions in biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. reactionbiology.com [reactionbiology.com]
Mettl3-IN-7 degradation and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of Mettl3-IN-7.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing and storing stock solutions of this compound?
A1: For optimal stability, this compound should be dissolved in a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution. Store this stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For long-term storage, amber glass vials or polypropylene (B1209903) tubes are recommended to prevent adsorption to the container surface and to protect from light.
Q2: My this compound solution has changed color. What does this indicate?
A2: A change in the color of your this compound solution may suggest chemical degradation or oxidation. This can be triggered by exposure to light, air (oxygen), or impurities in the solvent. It is crucial to visually inspect your solutions before use and to prepare fresh working solutions from a frozen stock for each experiment to ensure the integrity of the compound.
Q3: I am observing precipitation in my this compound stock solution after thawing. How can this be prevented?
A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To prevent this, consider the following:
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully redissolved before making dilutions.
-
Concentration: If precipitation persists, consider preparing and storing the stock solution at a slightly lower concentration.
-
Solvent Choice: While DMSO is a common solvent, ensure it is of high purity and anhydrous, as water content can affect solubility and stability during freeze-thaw cycles.
Q4: What are the potential degradation pathways for this compound?
A4: this compound contains a sulfonamide functional group, which can be susceptible to degradation under certain conditions. Potential degradation pathways for sulfonamides include:
-
Hydrolysis: Cleavage of the sulfonamide (S-N) bond can occur, particularly under acidic conditions.[1][2] Sulfonamides are generally more stable in neutral to alkaline solutions.[3]
-
Photodegradation: Exposure to UV and natural sunlight can lead to the degradation of sulfonamides.[4][5] It is recommended to handle and store this compound solutions protected from light.
-
Thermal Degradation: Elevated temperatures can induce the degradation of sulfonamides.[6][7] Therefore, prolonged exposure to high temperatures should be avoided.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in cellular assays.
This could be due to the degradation of the compound in your working solutions or experimental media.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working dilutions of this compound from a frozen stock solution immediately before each experiment.
-
Minimize Exposure to Light: Protect all solutions containing this compound from light by using amber tubes or wrapping them in aluminum foil.
-
Control Incubation Time: The stability of this compound in aqueous cell culture media over long incubation periods may be limited. If your experiment involves long-term incubation, consider replenishing the compound at regular intervals.
-
pH of Media: Be aware that the pH of your cell culture medium can influence the stability of compounds containing a sulfonamide group.[1]
-
Validate Compound Integrity: If you continue to observe inconsistent results, it may be necessary to assess the purity of your this compound stock solution using analytical methods like HPLC.
-
Issue 2: Difficulty in achieving complete inhibition of METTL3 activity.
-
Troubleshooting Steps:
-
Confirm METTL3 Inhibition: It is crucial to validate that this compound is effectively inhibiting METTL3 in your specific experimental system. This can be achieved by measuring the global m6A levels in mRNA or by assessing the m6A modification of a known METTL3 target transcript.
-
Assess mRNA Stability of Downstream Targets: Inhibition of METTL3 can lead to changes in the stability of target mRNAs. Performing an mRNA stability assay can provide functional confirmation of METTL3 inhibition.
-
Dose-Response and Time-Course Experiments: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell type and a time-course experiment to identify the optimal duration of treatment.
-
Data Presentation
Table 1: General Stability Profile of Sulfonamide-Containing Compounds*
| Parameter | Condition | Stability | Potential Degradation Pathway |
| pH | Acidic (e.g., pH 4) | Less Stable | Hydrolysis of the S-N bond[1][2] |
| Neutral (e.g., pH 7) | Generally Stable | - | |
| Alkaline (e.g., pH 9) | Generally Stable | - | |
| Light | UV / Sunlight Exposure | Unstable | Photodegradation[4][5] |
| Dark | Stable | - | |
| Temperature | -20°C / -80°C (in DMSO) | Stable | - |
| 4°C (Aqueous Solution) | Limited Stability | Hydrolysis | |
| Room Temperature | Limited Stability | Hydrolysis, Oxidation | |
| Elevated Temperature (>40°C) | Unstable | Thermal Degradation[6][7] |
*Disclaimer: This table provides a general overview of the stability of sulfonamide-containing compounds based on available literature. Specific stability data for this compound is not publicly available. It is recommended to perform stability studies for your specific experimental conditions.
Table 2: Illustrative Half-life Data for a Generic Sulfonamide Compound*
| Condition | Half-life (t½) |
| pH 4, 25°C | ~ 1-2 years (for some stable sulfonamides)[1] |
| pH 7, 25°C | > 1 year[1] |
| pH 9, 25°C | > 1 year[1] |
| Natural Sunlight (in water) | Days[4] |
| UV 254 nm (in water) | Minutes[4] |
*Disclaimer: This table presents illustrative half-life data for generic sulfonamide compounds from the literature and should not be considered as specific values for this compound. Actual half-life will depend on the specific molecular structure and experimental conditions.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution by HPLC
This protocol provides a general framework for assessing the stability of this compound under various conditions.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Incubation under Stress Conditions: Aliquot the this compound solution into separate vials and expose them to different stress conditions (e.g., varying pH, temperature, and light exposure) for specific durations. Include a control sample stored under optimal conditions (e.g., -20°C in the dark).
-
Sample Analysis by HPLC: At designated time points, analyze the samples using a validated reverse-phase HPLC method with UV detection.
-
Data Analysis: Compare the peak area of this compound in the stressed samples to that of the control sample to determine the percentage of degradation.
Protocol 2: Methylated RNA Immunoprecipitation (MeRIP) followed by qPCR to Confirm METTL3 Inhibition
This protocol is to confirm the functional inhibition of METTL3 by this compound by assessing the m6A modification of a known target mRNA.
-
Cell Treatment: Treat your cells with this compound at the desired concentration and for the optimal duration. Include a vehicle-treated control group.
-
RNA Extraction and Fragmentation: Isolate total RNA from the treated and control cells and fragment the RNA to an average size of ~100 nucleotides.
-
Immunoprecipitation: Incubate the fragmented RNA with an anti-m6A antibody or a control IgG antibody, followed by immunoprecipitation using protein A/G magnetic beads.
-
RNA Elution and Purification: Elute the immunoprecipitated RNA from the beads and purify it.
-
Reverse Transcription and qPCR: Perform reverse transcription followed by qPCR using primers specific for a known METTL3 target gene and a negative control gene.
-
Data Analysis: Calculate the enrichment of the target mRNA in the m6A-immunoprecipitated fraction relative to the input and the IgG control. A significant decrease in the m6A enrichment of the target gene in the this compound treated cells compared to the control indicates successful inhibition of METTL3.[8][9]
Protocol 3: mRNA Stability Assay
This protocol assesses the effect of METTL3 inhibition on the stability of a target mRNA.
-
Cell Treatment: Treat cells with this compound or a vehicle control.
-
Transcription Inhibition: Add a transcription inhibitor, such as Actinomycin D, to the cell culture medium to block new mRNA synthesis.
-
Time-Course RNA Collection: Harvest cells at different time points (e.g., 0, 2, 4, 6, 8 hours) after the addition of the transcription inhibitor.
-
RNA Isolation and qRT-PCR: Isolate total RNA from each time point and perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression level of the target mRNA. Normalize the expression to a stable housekeeping gene.
-
Data Analysis: Plot the relative mRNA expression of the target gene against time. Calculate the half-life (t½) of the mRNA in both the this compound treated and control groups. A change in the mRNA half-life upon this compound treatment indicates that METTL3 regulates the stability of that transcript.[8][10][11]
Visualizations
References
- 1. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: implications for their environmental fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. METTL3 regulates N6-methyladenosine modification of ANGPTL3 mRNA and potentiates malignant progression of stomach adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. METTL3 regulates TFRC ubiquitination and ferroptosis through stabilizing NEDD4L mRNA to impact stroke - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Mettl3-IN-7 Delivery in Animal Models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of Mettl3-IN-7, a representative small molecule inhibitor of the METTL3 enzyme.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Methyltransferase-like 3 (METTL3). METTL3 is an enzyme that plays a crucial role in the N6-methyladenosine (m6A) modification of RNA, which is the most common internal modification of mammalian mRNA.[1][2] This m6A modification influences various aspects of RNA metabolism, including stability, splicing, and translation.[3] By inhibiting the catalytic activity of METTL3, this compound reduces global m6A levels in mRNA.[4][5] This can lead to altered expression of genes involved in critical cellular processes, making METTL3 an attractive therapeutic target for various diseases, including certain types of cancer like acute myeloid leukemia (AML).[4][6][7]
Q2: What are the common challenges in delivering this compound in animal models?
Like many small molecule kinase inhibitors, this compound is likely to be a hydrophobic compound with low aqueous solubility.[4][8] This presents several challenges for in vivo delivery:
-
Poor Bioavailability: Low solubility can lead to poor absorption from the gastrointestinal tract after oral administration, resulting in low and variable systemic exposure.[4][9]
-
Formulation Difficulties: Developing a stable and homogenous formulation for consistent dosing can be challenging.
-
Precipitation at Injection Site: For parenteral routes like intraperitoneal (IP) injection, the compound may precipitate out of the vehicle upon administration, leading to localized irritation and variable absorption.
-
Metabolic Instability: The compound may be subject to rapid metabolism in the liver (first-pass effect), further reducing its systemic bioavailability.[10]
Q3: What are the recommended administration routes for this compound in mice?
The most common administration routes for small molecule inhibitors like this compound in preclinical animal models are:
-
Oral Gavage (PO): This route is often preferred as it mimics the intended clinical route of administration for many oral drugs. However, it is highly dependent on the drug's oral bioavailability.[11]
-
Intraperitoneal (IP) Injection: IP injection is a common parenteral route in rodents that allows the compound to be absorbed into the portal circulation.[12] It can bypass the initial challenges of gastrointestinal absorption but is still subject to first-pass metabolism. For the METTL3 inhibitor STM2457, daily intraperitoneal administration has been used effectively in AML mouse models.[13][14]
Q4: How can I improve the solubility and bioavailability of this compound?
Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds:
-
Co-solvent Systems: Using a mixture of solvents, such as DMSO, polyethylene (B3416737) glycol (PEG), and Tween 80, can significantly improve the solubility of hydrophobic compounds.[5][15][16]
-
Lipid-Based Formulations: Formulating the compound in oils (e.g., corn oil) or self-emulsifying drug delivery systems (SEDDS) can improve absorption by utilizing lipid absorption pathways.[4][17]
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can enhance the dissolution rate.[17][18]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve solubility and dissolution compared to the crystalline form.[17][18]
Q5: What are some standard vehicle formulations for this compound?
The choice of vehicle is critical and depends on the administration route and the physicochemical properties of the compound. Here are some commonly used vehicles for poorly soluble inhibitors in animal studies:
-
For Oral Gavage: A suspension in a vehicle like 0.5% carboxymethyl cellulose (B213188) (CMC) in water is common. For more challenging compounds, a solution or suspension in a mixture of PEG300, Tween 80, and water/saline, or in an oil like corn oil, can be used.[11][15]
-
For Intraperitoneal Injection: A common formulation for the METTL3 inhibitor STM2457 involves a mixture of DMSO, PEG300, Tween 80, and water or saline.[5][16] Another option for lipophilic drugs is a solution in corn oil.[5] It is crucial to ensure the final concentration of solvents like DMSO is well-tolerated by the animals.[12][15]
Section 2: Troubleshooting Guides
Issue 1: Low or Variable Plasma Exposure of this compound
Q: My pharmacokinetic study shows very low or highly variable plasma concentrations of this compound after oral gavage. What could be the cause and how can I fix it?
A: This is a common issue for poorly soluble compounds. The root cause likely lies in either the formulation or the administration technique.
-
Potential Cause 1: Poor Formulation/Solubility.
-
Is the compound fully dissolved or homogenously suspended in the vehicle?
-
Solution: Visually inspect the formulation for any precipitation or phase separation before each dose. Ensure adequate mixing (e.g., vortexing, sonicating) to create a uniform suspension. For solutions, ensure the compound remains dissolved over the duration of the experiment.
-
-
Is the chosen vehicle optimal?
-
-
Potential Cause 2: Inaccurate Dosing Technique.
-
Was the oral gavage performed correctly?
-
Solution: Improper technique can lead to accidental administration into the trachea or reflux of the dose, meaning the animal does not receive the full intended amount.[19] Ensure personnel are thoroughly trained. The gavage needle must be the correct size and inserted to the proper depth.[19][20] Refer to the detailed oral gavage protocol below.
-
-
-
Potential Cause 3: High First-Pass Metabolism.
-
Is the compound being rapidly metabolized by the liver after absorption?
-
Solution: This is an intrinsic property of the molecule. While difficult to change, understanding it is crucial. An intravenous (IV) dose administration can help quantify the absolute bioavailability and determine the extent of the first-pass effect.[21] Structural modifications to the compound may be necessary to improve metabolic stability in the long term.[9]
-
-
Issue 2: Animal Distress or Injury During Administration
Q: I'm observing signs of distress in my mice during or after oral gavage (e.g., struggling, fluid from the nose, respiratory distress). What should I do?
A: These are serious signs that require immediate attention to ensure animal welfare and data integrity.
-
Immediate Action: If you see fluid coming from the animal's nose or it shows signs of choking or gasping, stop the procedure immediately.[19][20] This indicates accidental administration into the lungs (aspiration). The animal must be closely monitored, and if respiratory distress continues, it should be humanely euthanized.[19]
-
Troubleshooting the Technique:
-
Restraint: Ensure a firm but gentle scruff that immobilizes the head and aligns it with the body to straighten the path to the esophagus.[19][22]
-
Needle Insertion: The gavage needle should be inserted gently along the roof of the mouth and should pass down the esophagus with minimal resistance.[22][23] If you feel resistance, do not force it. Withdraw and try again.[19][24]
-
Needle Size: Using a gavage needle that is too large or too long can cause trauma.[19] Flexible, soft-tipped plastic needles are often recommended to reduce the risk of injury.[20]
-
Volume and Speed: Administer the smallest effective volume and inject the liquid slowly and steadily to prevent reflux.[19][22]
-
Q: My mice are showing signs of abdominal irritation or peritonitis after IP injection. What is the cause?
A: This can be caused by the formulation itself or by improper injection technique.
-
Potential Cause 1: Irritating Formulation.
-
Solution: High concentrations of solvents like DMSO can be irritating to the peritoneum.[15] Try to minimize the percentage of such solvents in your final formulation. Ensure the pH of the formulation is close to neutral.[12] The vehicle itself could also be causing issues; consider testing the vehicle alone in a control group.
-
-
Potential Cause 2: Improper Injection Technique.
-
Solution: The needle may be puncturing an internal organ like the cecum or bladder.[3][25] Ensure injections are made in the lower right quadrant of the abdomen to avoid the cecum.[1][25] The needle should be inserted at a 30-40 degree angle, and you should aspirate slightly before injecting to ensure no fluid (urine, intestinal contents) is drawn back.[1][25]
-
Issue 3: Unexpected Toxicity or Adverse Effects in Animal Models
Q: The animals are showing unexpected toxicity (e.g., weight loss, lethargy) at doses I expected to be well-tolerated. How should I investigate this?
A: This requires a systematic approach to differentiate between compound-related toxicity and issues with the formulation or administration.
-
Step 1: Administer the Vehicle Alone.
-
Action: Dose a control group of animals with the vehicle only, using the same volume and schedule as the drug-treated group. This will determine if the adverse effects are caused by the formulation components (e.g., accumulation of PEG or toxicity from DMSO).[11]
-
-
Step 2: Review the Formulation and Dosing.
-
Action: Double-check all calculations for dose and formulation preparation. Was the compound weighed correctly? Was the correct concentration prepared? An error in calculation can lead to a significant overdose.
-
-
Step 3: Consider Pharmacokinetics.
-
Action: Did the formulation lead to unexpectedly high drug exposure (Cmax or AUC)? A different vehicle can dramatically alter the pharmacokinetic profile.[8] If you switched from a suspension to a solubilized formulation, you might be achieving much higher plasma concentrations, which could be reaching toxic levels. A pilot PK study with the new formulation is recommended.
-
-
Step 4: Evaluate Off-Target Effects.
-
Action: If the toxicity is not related to the vehicle and the dose/exposure is as expected, the compound may have off-target effects. This requires further toxicological and pharmacological investigation. Animal studies can sometimes reveal toxicities not predicted by in vitro assays.[26]
-
Section 3: Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Dosing
This protocol provides a method for preparing a solution of a poorly soluble compound, using the METTL3 inhibitor STM2457 formulation as a reference.[5][16]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile deionized water (ddH₂O) or 0.9% saline
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
Procedure (for a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):
-
Calculate Required Volumes: Determine the total volume of formulation needed based on the number of animals, their weights, and the dosing volume (e.g., 10 mL/kg).
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution. Ensure it is fully dissolved. Gentle warming or sonication may be required.
-
Add PEG300: In a new sterile tube, add the required volume of PEG300.
-
Add Drug Stock: Add the calculated volume of the this compound/DMSO stock solution to the PEG300. Vortex thoroughly until the solution is clear and homogenous.
-
Add Tween 80: Add the required volume of Tween 80 to the mixture. Vortex again until the solution is clear.
-
Add Aqueous Component: Slowly add the required volume of sterile saline or ddH₂O while vortexing to prevent precipitation.
-
Final Inspection: The final formulation should be a clear solution. Prepare fresh daily and protect from light if the compound is light-sensitive.
Protocol 2: Administration of this compound via Oral Gavage in Mice
Materials:
-
Prepared this compound formulation
-
Syringe (1 mL or appropriate size)
-
Gavage needle (flexible plastic or ball-tipped stainless steel, appropriate size for the mouse)[19]
-
Scale for weighing the mouse
Procedure:
-
Dose Calculation: Weigh the mouse and calculate the exact volume of the formulation to be administered.
-
Prepare Syringe: Draw the calculated volume into the syringe and ensure there are no air bubbles.
-
Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head. The body should be held in a vertical position to create a straight line from the mouth to the stomach.[19]
-
Needle Insertion: Insert the gavage needle into the side of the mouth (avoiding the incisors) and gently advance it along the roof of the mouth towards the esophagus.[23]
-
Confirm Placement: The needle should slide down the esophagus with no resistance. If resistance is felt or the animal struggles excessively, withdraw the needle and reposition.[22]
-
Administer Dose: Once the needle is correctly placed (the tip should be in the stomach), slowly and steadily depress the syringe plunger to deliver the dose.
-
Withdraw Needle: Smoothly withdraw the gavage needle.
-
Monitor Animal: Return the mouse to its cage and monitor for at least 15-30 minutes for any signs of adverse reaction, such as choking, gasping, or fluid discharge from the nose or mouth.[22]
Protocol 3: Administration of this compound via Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound formulation
-
Syringe (1 mL or appropriate size)
-
Needle (25-27 gauge)
-
Scale for weighing the mouse
Procedure:
-
Dose Calculation: Weigh the mouse and calculate the required injection volume.
-
Prepare Syringe: Draw the calculated volume into the syringe.
-
Restraint: Restrain the mouse by scruffing the neck and back, and turn the mouse over to expose the abdomen. Tilt the head downwards at a slight angle.[1]
-
Identify Injection Site: The injection site is in the lower right quadrant of the abdomen, lateral to the midline, to avoid the bladder and cecum.[25]
-
Needle Insertion: Insert the needle, bevel up, at a 30-40 degree angle to the abdominal wall.
-
Aspirate: Gently pull back on the syringe plunger. If blood (vessel puncture) or a yellow/brown fluid (bladder/intestine puncture) appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.[25]
-
Inject: If no fluid is aspirated, inject the substance smoothly.
-
Withdraw Needle: Remove the needle and return the mouse to its cage. Monitor for any signs of distress.
Protocol 4: Pharmacokinetic Analysis of this compound in Mice
Objective: To determine key pharmacokinetic parameters of this compound after a single dose.
Procedure:
-
Dosing: Administer this compound to a cohort of mice via the desired route (e.g., oral gavage or IV injection).
-
Blood Sampling: Collect serial blood samples (e.g., 20-50 µL) at predetermined time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method (e.g., tail vein, saphenous vein).
-
Sample Processing: Process the blood samples to obtain plasma by centrifugation. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[21]
-
Data Analysis: Use pharmacokinetic software to perform a non-compartmental analysis of the plasma concentration-time data to determine key parameters.[21]
Section 4: Data Presentation
Table 1: Example Vehicle Formulations for Poorly Soluble Inhibitors
| Formulation ID | Composition | Administration Route | Notes |
| VEH-01 | 0.5% (w/v) Carboxymethyl Cellulose (CMC) in sterile water | Oral Gavage | Standard vehicle for aqueous suspensions. |
| VEH-02 | 10% DMSO, 90% Corn Oil | Oral Gavage, IP | Suitable for highly lipophilic compounds.[5] |
| VEH-03 | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Oral Gavage, IP | Solubilizing vehicle for compounds with poor solubility in both aqueous and lipid phases.[16] |
| VEH-04 | 20% Captisol® in sterile water | Oral Gavage, IP | Uses a modified cyclodextrin (B1172386) to improve solubility. |
Table 2: Representative Pharmacokinetic Parameters of a Small Molecule Inhibitor in Mice
These values are illustrative and will vary significantly based on the specific compound, formulation, and mouse strain.[27][28][29]
| Parameter | IV Administration (5 mg/kg) | Oral Gavage (20 mg/kg) |
| Cmax (ng/mL) | 1500 | 850 |
| Tmax (h) | 0.08 | 2.0 |
| AUC₀-inf (ng·h/mL) | 2100 | 4410 |
| t₁/₂ (h) | 2.5 | 3.1 |
| Clearance (CL) (mL/min/kg) | 39.7 | - |
| Volume of Distribution (Vd) (L/kg) | 7.5 | - |
| Oral Bioavailability (F%) | - | 52.5% |
Table 3: Gavage Needle Sizing Guide for Mice
Source: Adapted from various animal care and use guidelines.[19]
| Mouse Weight (g) | Recommended Gauge | Typical Length (inches) | Needle Type |
| < 20 | 22G | 1 | Flexible Plastic or Straight Metal |
| 20 - 25 | 20G | 1.5 | Flexible Plastic or Straight Metal |
| > 25 | 18G | 1.5 - 2 | Flexible Plastic or Curved Metal |
Section 5: Visual Guides (Graphviz Diagrams)
Caption: Simplified METTL3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for developing a suitable in vivo formulation for this compound.
Caption: A logical troubleshooting workflow for unexpected in vivo experimental results.
References
- 1. research.vt.edu [research.vt.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Guidelines for Intraperitoneal Injection in Mice | PDF | Injection (Medicine) | Abdomen [scribd.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 13. benchchem.com [benchchem.com]
- 14. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. STM2457 | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. instechlabs.com [instechlabs.com]
- 21. benchchem.com [benchchem.com]
- 22. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 23. research-support.uq.edu.au [research-support.uq.edu.au]
- 24. reddit.com [reddit.com]
- 25. animalcare.ubc.ca [animalcare.ubc.ca]
- 26. Limitations of Animal Studies for Predicting Toxicity in Clinical Trials: Is it Time to Rethink Our Current Approach? - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Mettl3-IN-7 and METTL3 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Mettl3-IN-7 and other METTL3 inhibitors in their experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent small molecule inhibitor of METTL3 (Methyltransferase-like 3). METTL3 is an enzyme that functions as an RNA methyltransferase, specifically by adding a methyl group to the N6 position of adenosine (B11128) residues in messenger RNA (mRNA). This process, known as N6-methyladenosine (m6A) modification, plays a crucial role in regulating various aspects of mRNA metabolism, including splicing, stability, translation, and decay. By inhibiting the catalytic activity of METTL3, this compound reduces the overall levels of m6A on mRNA, which can in turn affect the expression of genes involved in critical cellular processes like cell growth, proliferation, and apoptosis.[1]
Q2: What are the expected cytotoxic effects of this compound at high concentrations?
While specific public data on the cytotoxicity of this compound at high concentrations is limited, METTL3 inhibitors as a class have been shown to induce cytotoxicity, particularly in cancer cell lines that are dependent on METTL3 activity for their survival and proliferation. At high concentrations, off-target effects can also contribute to cytotoxicity. It is crucial to determine the optimal concentration for your specific cell line and experimental setup to distinguish between on-target METTL3 inhibition and non-specific toxicity.
Q3: How do I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound should be determined empirically for each cell line. A dose-response experiment is recommended to determine the half-maximal inhibitory concentration (IC50) for cell viability. This will help you identify a concentration range that effectively inhibits METTL3 without causing excessive, non-specific cell death.
Q4: What are some common off-target effects of METTL3 inhibitors?
While potent inhibitors are designed for selectivity, high concentrations can lead to off-target effects. These can include inhibition of other methyltransferases or kinases. It is advisable to consult the manufacturer's data for selectivity profiles or perform experiments to rule out significant off-target effects in your system.
Troubleshooting Guide
This guide addresses common issues that may be encountered when working with this compound and other METTL3 inhibitors.
| Problem | Possible Cause | Suggested Solution |
| No or low cytotoxicity observed even at high concentrations. | Cell line insensitivity: Your cell line may not be dependent on METTL3 for survival. | - Confirm METTL3 expression in your cell line via Western blot or qPCR.- Use a positive control cell line known to be sensitive to METTL3 inhibition (e.g., certain AML cell lines). |
| Inhibitor instability: The compound may be degrading in the cell culture medium. | - Prepare fresh stock solutions and working dilutions for each experiment.- Minimize the time the inhibitor is in the culture medium before the assay. | |
| Incorrect inhibitor concentration: Errors in dilution calculations or pipetting. | - Double-check all calculations and ensure proper pipetting techniques. | |
| High background in cytotoxicity assays. | Contamination: Bacterial or yeast contamination in cell culture. | - Regularly check cultures for contamination.- Use sterile techniques and filtered solutions. |
| Precipitation of the inhibitor: The inhibitor may not be fully soluble at the tested concentrations. | - Visually inspect the media for any precipitate after adding the inhibitor.- Consider using a lower concentration of the solvent (e.g., DMSO) or trying a different solvent. | |
| Inconsistent results between experiments. | Variability in cell health and passage number: Cells at different growth phases or high passage numbers can respond differently. | - Use cells within a consistent and low passage number range.- Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Inconsistent incubation times: Variations in the duration of inhibitor treatment or assay incubation. | - Strictly adhere to the same incubation times for all experiments. | |
| Inhibitor degradation during storage: Improper storage of the stock solution. | - Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following table summarizes reported IC50 values for cell viability of various METTL3 inhibitors in different cancer cell lines. This data can serve as a reference for designing your own dose-response experiments.
| Inhibitor | Cell Line | Cancer Type | Assay | IC50 (µM) |
| STM2457 | MOLM13 | Acute Myeloid Leukemia | CellTiter-Glo | ~1.5 |
| Quercetin | MIA PaCa-2 | Pancreatic Cancer | CCK-8 | 73.51 ± 11.22 |
| Quercetin | Huh7 | Liver Cancer | CCK-8 | 99.97 ± 7.03 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][3]
Cell Viability Assessment using CCK-8 Assay
The CCK-8 assay is another colorimetric method for determining the number of viable cells.
Materials:
-
Cell Counting Kit-8 (CCK-8) reagent
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Inhibitor Treatment: Add various concentrations of this compound to the wells. Include appropriate controls.
-
Incubation: Incubate the plate for the desired duration.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation with CCK-8: Incubate the plate for 1-4 hours at 37°C.[4][5][6]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[4][5][6]
Visualizations
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: A typical experimental workflow for determining the cytotoxicity of this compound.
METTL3-Mediated Signaling Pathways
Inhibition of METTL3 can impact several downstream signaling pathways, including those involved in apoptosis and cell survival.
Apoptosis Pathway
Caption: METTL3 can promote the stability and translation of the anti-apoptotic protein Bcl-2.[7][8][9][10][11]
PI3K/AKT Signaling Pathway
Caption: METTL3 can positively regulate the PI3K/AKT/mTOR signaling pathway.[11][12][13][14][15][16][17][18]
References
- 1. What are METTL3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 6. ptglab.com [ptglab.com]
- 7. METTL3 plays multiple functions in biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | m6A: An Emerging Role in Programmed Cell Death [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Mettl3 inhibits the apoptosis and autophagy of chondrocytes in inflammation through mediating Bcl2 stability via Ythdf1-mediated m6A modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methyltransferase-like 3 promotes the progression of lung cancer via activating PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m6A RNA modification modulates PI3K/Akt/mTOR signal pathway in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. METTL3-mediated m6A modification of EPPK1 to promote the development of esophageal cancer through regulating the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | METTL3 affects the biological function of lung adenocarcinoma through the FGF2/PI3K/AKT /mTOR pathway [frontiersin.org]
- 17. New insights into the regulation of METTL3 and its role in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Mettl3-IN-7 experimental variability and reproducibility
Disclaimer: No specific public data was found for a compound named "Mettl3-IN-7." This guide is based on general principles and published data for widely studied METTL3 inhibitors, such as STM2457, and is intended to provide troubleshooting support for researchers working with METTL3 catalytic inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is METTL3 and why is it a therapeutic target?
A1: METTL3 (Methyltransferase-like 3) is the catalytic core of the N6-methyladenosine (m6A) methyltransferase complex.[1] This complex installs m6A, the most common internal modification on messenger RNA (mRNA) in eukaryotes. This modification is critical for regulating mRNA splicing, stability, translation, and degradation.[1][2] Dysregulation of METTL3 and m6A levels has been implicated in the development and progression of various diseases, including many types of cancer, making it a promising therapeutic target.[3][4][5]
Q2: How do small-molecule inhibitors of METTL3, like STM2457, work?
A2: Most catalytic METTL3 inhibitors, including the well-characterized compound STM2457, are competitive with the S-adenosylmethionine (SAM) cofactor.[1][6] They bind to the SAM pocket within the METTL3-METTL14 heterodimer, blocking the transfer of a methyl group to RNA.[1][6] This action reduces overall m6A levels in the cell, which in turn affects the translation and stability of key mRNAs, particularly those of oncogenes like MYC and BCL2, leading to anti-tumor effects.[1][4]
Q3: What are the expected cellular effects after treating cancer cells with a METTL3 inhibitor?
A3: The expected anti-tumor effects include:
-
Reduced Cell Proliferation: A dose-dependent decrease in cell growth and viability is commonly observed.[6][7]
-
Induction of Apoptosis: Programmed cell death is often triggered in susceptible cancer cell lines.[4][6]
-
Impaired Migration and Invasion: Inhibition of metastatic potential has been demonstrated in various cancer models.[1]
-
Induction of a Cell-Intrinsic Interferon Response: A global decrease in m6A can lead to the formation of double-stranded RNA (dsRNA), which triggers an antiviral-like interferon signaling pathway.[8]
Q4: How can I validate that the inhibitor is working in my experiment?
A4: Validating METTL3 inhibition requires a multi-pronged approach:
-
Biochemical Confirmation: Assess direct inhibition of the METTL3/METTL14 complex using an in vitro enzymatic assay.[6][9]
-
Global m6A Reduction: Measure the overall decrease in cellular m6A levels in mRNA using techniques like LC-MS/MS or an m6A dot blot.[1][10]
-
Target-Specific m6A Reduction: Use Methylated RNA Immunoprecipitation followed by qPCR (MeRIP-qPCR) to confirm reduced m6A levels on specific, known METTL3 target transcripts (e.g., SP1, MYC, BCL2).[1][11][12]
-
Downstream Protein Reduction: Perform a Western blot to show decreased protein levels of known METTL3-regulated targets, such as SP1 and BRD4.[1][6]
-
Phenotypic Assays: Correlate the molecular effects with cellular outcomes like decreased viability, colony formation, or increased apoptosis.[7]
Troubleshooting Guides
Problem 1: No significant decrease in cell viability or proliferation after inhibitor treatment.
| Possible Cause | Troubleshooting Steps |
| Incorrect Inhibitor Concentration | The effective concentration (IC50) can vary significantly between cell lines.[13] Perform a dose-response curve (e.g., 0.1 to 50 µM) to determine the optimal IC50 for your specific cell line.[1] |
| Inhibitor Instability/Degradation | Ensure proper storage of the inhibitor stock solution (typically dissolved in DMSO at -20°C or -80°C).[1] Prepare fresh dilutions from the stock for each experiment and avoid repeated freeze-thaw cycles. |
| Cell Line Insensitivity | Some cell lines may be less dependent on METTL3 activity for survival.[10][14] Confirm that your cell line expresses METTL3 and consider testing a cell line known to be sensitive to METTL3 inhibition (e.g., MOLM-13 for AML) as a positive control.[6][10] |
| Suboptimal Assay Conditions | Ensure cells are in the logarithmic growth phase during treatment. Check for issues with the viability reagent (e.g., CCK-8, MTS) or plate reader. Seed an appropriate number of cells to avoid overconfluence. |
Problem 2: No significant change in the protein levels of a suspected downstream target.
| Possible Cause | Troubleshooting Steps |
| Target Is Not Regulated by METTL3 in Your Cell Type | METTL3 targets can be highly context- and cell-type-specific.[1] First, validate that the mRNA of your target gene is indeed m6A-modified by METTL3 in your system using MeRIP-qPCR.[1][11] |
| Insufficient Treatment Time | Protein turnover rates differ. A change in translation may not be visible at the protein level until sufficient time has passed. Perform a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal endpoint.[1] |
| Translational vs. Transcriptional Regulation | METTL3 inhibition primarily affects mRNA translation and stability, not transcription.[6][12] Check for changes at the translational level using polysome profiling. Verify that total mRNA levels of the target are not significantly changed via RT-qPCR.[6] |
| Western Blotting Issues | Optimize your Western blot protocol, including antibody concentration, transfer efficiency, and exposure time. Use a validated positive control for your target protein. |
Problem 3: High variability or poor reproducibility in MeRIP-qPCR results.
| Possible Cause | Troubleshooting Steps |
| Poor RNA Quality | Use high-quality, intact total RNA or purified mRNA. Always assess RNA integrity (e.g., using a Bioanalyzer) before starting the MeRIP procedure.[1] |
| Inefficient Antibody Binding | The quality of the anti-m6A antibody is critical. Use a well-validated antibody and optimize its concentration and incubation time. Include positive and negative control RNAs in your experiment.[1] |
| High Background Signal | High background can mask true signals. Increase the number and duration of washing steps after immunoprecipitation. Ensure blocking buffers are fresh and properly prepared.[1] |
| Technical Variability | MeRIP-qPCR can be technically challenging. Ensure consistency in RNA fragmentation, bead handling, and elution steps. Run technical replicates for each biological sample. |
Quantitative Data Summary
The following tables summarize key quantitative data for common METTL3 inhibitors.
Table 1: Biochemical and Cellular Potency of Select METTL3 Inhibitors
| Inhibitor | Assay Type | Target/Cell Line | IC50 | Reference |
| STM2457 | Biochemical | METTL3/METTL14 Complex | 16.9 nM | [6] |
| Cell Viability | HCT116 (Colorectal Cancer) | ~20 µM | [7] | |
| Cell Viability | SW620 (Colorectal Cancer) | ~40 µM | [7] | |
| Cell Viability | MOLM-13 (AML) | ~1-5 µM | [6] | |
| UZH1a | Biochemical | METTL3/METTL14 Complex | 280 nM | [10][15] |
| m6A Reduction | MOLM-13 (AML) | 7 µM | [15] | |
| Quercetin | Biochemical | METTL3/METTL14 Complex | 2.73 µM | [16] |
| Cell Viability | MIA PaCa-2 (Pancreatic) | 73.51 µM | [16] |
Detailed Experimental Protocols
Protocol 1: Cell Viability (CCK-8 Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.[1]
-
Treatment: Treat cells with a range of inhibitor concentrations (e.g., 0, 5, 10, 20, 40 µM) and a DMSO vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).[1][7]
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate at 37°C for 1-4 hours.[1]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells.
Protocol 2: Methylated RNA Immunoprecipitation (MeRIP-qPCR)
-
RNA Extraction & Fragmentation: Extract high-quality total RNA from inhibitor- and vehicle-treated cells. Fragment the RNA to an average size of ~100-200 nucleotides.[1][11]
-
Immunoprecipitation: Save a fraction of the fragmented RNA as an "input" control. Incubate the remaining RNA with a validated anti-m6A antibody overnight. Add Protein A/G magnetic beads to pull down the antibody-RNA complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound RNA.[1]
-
Elution & Purification: Elute the m6A-containing RNA fragments from the beads and purify the RNA.
-
Reverse Transcription & qPCR: Perform reverse transcription on the eluted RNA and the input control RNA. Analyze the abundance of specific target transcripts using qPCR.
-
Analysis: Calculate the enrichment of m6A on a specific transcript by normalizing the qPCR signal from the immunoprecipitated sample to the input sample. A decrease in enrichment in inhibitor-treated cells indicates successful target engagement.[11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. What are METTL3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bibliometric analysis of METTL3: Current perspectives, highlights, and trending topics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jcancer.org [jcancer.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. METTL3 Inhibitors for Epitranscriptomic Modulation of Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products [frontiersin.org]
Technical Support Center: Interpreting Unexpected Results with Mettl3-IN-7
Welcome to the technical support center for Mettl3-IN-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and interpretation of unexpected results when working with this METTL3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the N6-methyladenosine (m6A) methyltransferase, METTL3. By binding to the S-adenosylmethionine (SAM) binding site of METTL3, it competitively inhibits the catalytic activity of the METTL3-METTL14 complex.[1] This inhibition leads to a global decrease in m6A levels on mRNA, which in turn can affect mRNA stability, splicing, and translation, ultimately impacting various cellular processes like proliferation, differentiation, and apoptosis.[2]
Q2: What are the expected cellular effects of this compound treatment?
A2: Treatment with a METTL3 inhibitor like this compound is expected to induce a range of cellular effects, which can be cell-type dependent. Commonly observed effects in cancer cell lines include:
-
Induction of apoptosis.[5]
-
Cell cycle arrest.[6]
-
Induction of a cell-intrinsic interferon response.[7]
Q3: How can I confirm that this compound is active in my cells?
A3: Several methods can be used to confirm the activity of this compound:
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay directly demonstrates target engagement by measuring the thermal stabilization of METTL3 upon inhibitor binding.
-
m6A Quantification: A reduction in global m6A levels can be assessed by techniques such as m6A dot blot or more quantitatively by LC-MS/MS.
-
MeRIP-qPCR: A decrease in m6A modification on specific, known METTL3 target gene transcripts can be quantified.
-
Western Blot: A decrease in the protein levels of known downstream targets of METTL3-mediated m6A modification can be observed.
Q4: Are there known off-target effects for METTL3 inhibitors?
A4: The analogue to this compound, STM2457, has been shown to be highly selective for METTL3 with over 1,000-fold selectivity against a broad panel of other methyltransferases and no significant activity against a large panel of kinases.[1] However, as with any small molecule inhibitor, off-target effects cannot be completely ruled out and should be considered when interpreting unexpected phenotypes.
Troubleshooting Unexpected Results
Q5: I am not observing the expected decrease in cell viability after this compound treatment. What could be the reason?
A5: Several factors could contribute to a lack of effect on cell viability:
-
Sub-optimal Inhibitor Concentration: The IC50 of METTL3 inhibitors can vary significantly between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell model.
-
Insufficient Treatment Duration: The effects of METTL3 inhibition on cell viability may take time to manifest. Consider extending the treatment duration (e.g., 72 or 96 hours).[8]
-
Cell Line Resistance: Some cell lines may be inherently resistant to METTL3 inhibition.[1] This could be due to lower reliance on the m6A pathway for survival.
-
Inhibitor Instability: Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh dilutions for each experiment.
-
Experimental Artifacts: Issues with the viability assay itself (e.g., incorrect cell seeding density, reagent issues) should be ruled out.
Q6: My m6A dot blot or MeRIP-qPCR results show only a partial reduction in m6A levels, even at high concentrations of this compound. Why is this?
A6: A partial reduction in m6A is not entirely unexpected and can be attributed to several biological and technical factors:
-
METTL3-Independent m6A Modification: While METTL3 is the primary m6A "writer," other methyltransferases may contribute to a small fraction of m6A modifications.
-
Alternative Splicing of METTL3: In some experimental contexts, such as CRISPR-mediated knockout cell lines, alternative splicing of the METTL3 gene can occur, leading to the expression of a truncated but still functional METTL3 protein. This can result in residual m6A levels.
-
Incomplete Inhibition: High intracellular concentrations of the natural substrate, SAM, can compete with the inhibitor, leading to incomplete inhibition of METTL3.
-
Technical Issues with the Assay:
-
Antibody Quality: The specificity and efficiency of the anti-m6A antibody are critical for both dot blot and MeRIP.
-
Incomplete RNA Denaturation: For dot blots, secondary structures in RNA can mask m6A sites.
-
Suboptimal Fragmentation: In MeRIP, incorrect RNA fragment size can affect immunoprecipitation efficiency.
-
Q7: I am not seeing a change in the protein levels of a reported downstream target of METTL3 after this compound treatment in my western blot.
A7: This could be due to several reasons:
-
Cell-Type Specificity: The regulation of downstream targets can be context-dependent. The target you are investigating may not be regulated by METTL3 in your specific cell line.
-
Insufficient Treatment Time: Protein turnover rates vary. A time-course experiment is recommended to determine the optimal time point to observe a change in your protein of interest.
-
Compensatory Mechanisms: Cells may activate compensatory pathways that maintain the expression of the target protein despite METTL3 inhibition.
-
Western Blot Troubleshooting:
-
Antibody Validation: Ensure your primary antibody is specific and validated for western blotting.
-
Protein Degradation: Use protease inhibitors during sample preparation.
-
Loading Controls: Use a reliable loading control to ensure equal protein loading.
-
Data Presentation
Table 1: IC50 Values of the METTL3 Inhibitor STM2457 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 14.06[9] |
| NCI-H460 | Non-Small Cell Lung Cancer | 48.77[9] |
| HCT116 | Colorectal Cancer | Varies by study |
| SW620 | Colorectal Cancer | Varies by study |
| MCF7 | Breast Cancer | Not specified |
| SKBR3 | Breast Cancer | Not specified |
| MDA-MB-231 | Breast Cancer | Not specified |
Note: this compound is an analogue of STM2457. IC50 values can vary based on experimental conditions and should be determined empirically for your specific system.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol outlines the general steps for performing a CETSA to confirm the engagement of this compound with the METTL3 protein in intact cells.
1. Cell Culture and Treatment: a. Culture cells to 70-80% confluency. b. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) and incubate for a specified time (e.g., 1-2 hours) at 37°C.
2. Heat Challenge: a. Harvest cells and wash with PBS. b. Resuspend cells in PBS with protease inhibitors. c. Aliquot the cell suspension into PCR tubes. d. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
3. Cell Lysis and Fractionation: a. Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath. b. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
4. Protein Quantification and Western Blot Analysis: a. Carefully collect the supernatant. b. Determine the protein concentration of the soluble fractions (e.g., using a BCA assay). c. Normalize protein concentrations for all samples. d. Perform western blotting using a primary antibody specific for METTL3. e. Quantify the band intensities to determine the amount of soluble METTL3 at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
m6A Dot Blot Protocol
This protocol provides a semi-quantitative method to assess global m6A levels in mRNA.
1. mRNA Purification: a. Extract total RNA from cells using a suitable method (e.g., TRIzol). b. Purify mRNA from total RNA using an oligo(dT) selection method (e.g., Dynabeads mRNA Purification Kit). c. Quantify the purified mRNA.
2. RNA Denaturation and Spotting: a. Prepare serial dilutions of the mRNA. b. Denature the mRNA at 95°C for 3 minutes and then immediately place on ice. c. Spot the denatured mRNA onto a nylon membrane (e.g., Hybond-N+).
3. Crosslinking and Blocking: a. UV-crosslink the RNA to the membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
4. Immunoblotting: a. Incubate the membrane with an anti-m6A antibody overnight at 4°C. b. Wash the membrane with TBST. c. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. d. Detect the signal using an ECL substrate. e. Stain the membrane with methylene (B1212753) blue to visualize the total RNA loaded as a loading control.
Methylated RNA Immunoprecipitation (MeRIP)-qPCR Protocol
This protocol allows for the quantification of m6A levels on specific RNA transcripts.
1. RNA Fragmentation: a. Purify mRNA from total RNA as described for the dot blot. b. Fragment the mRNA to an average size of ~100-200 nucleotides.
2. Immunoprecipitation: a. Incubate the fragmented RNA with an anti-m6A antibody or a control IgG coupled to magnetic beads. b. Wash the beads extensively to remove non-specifically bound RNA.
3. RNA Elution and Purification: a. Elute the m6A-containing RNA fragments from the beads. b. Purify the eluted RNA.
4. Reverse Transcription and qPCR: a. Perform reverse transcription on the immunoprecipitated RNA and an input control. b. Perform qPCR using primers specific for your target gene and a negative control gene. c. Analyze the data to determine the enrichment of the target RNA in the m6A-IP sample relative to the IgG and input controls.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. What are METTL3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multiple Functions and Mechanisms Underlying the Role of METTL3 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. METTL3 inhibitors for epitranscriptomic modulation of cellular processes | bioRxiv [biorxiv.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. STM2457 Inhibits Breast Cancer Tumorigenesis via the Inhibition of METTL3 [journal-dtt.org]
- 9. Targeting METTL3 enhances the chemosensitivity of non-small cell lung cancer cells by decreasing ABCC2 expression in an m6A-YTHDF1-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to METTL3 Inhibitors: Mettl3-IN-7 Versus Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
The field of epitranscriptomics has identified the N6-methyladenosine (m6A) writer enzyme, METTL3 (Methyltransferase-like 3), as a promising therapeutic target for a range of diseases, including various cancers and inflammatory conditions. The development of small molecule inhibitors targeting METTL3 is a rapidly advancing area of research. This guide provides an objective comparison of Mettl3-IN-7 against other well-characterized METTL3 inhibitors: STM2457, UZH1a, and UZH2, supported by available experimental data.
Performance Data at a Glance
The following table summarizes the key quantitative data for this compound and its counterparts, offering a clear comparison of their biochemical and cellular potencies.
| Inhibitor | Biochemical IC50 | Cellular IC50 (Cell Line) | Binding Affinity (Kd) | Key Research Area |
| This compound | 16.27 µM[1] | Not Publicly Available | Not Publicly Available | Inflammatory Bowel Disease[2] |
| STM2457 | 16.9 nM[2][3] | 3.5 µM (MOLM-13) | 1.4 nM | Acute Myeloid Leukemia (AML)[2][3] |
| UZH1a | 280 nM | 11 µM (MOLM-13) | Not Publicly Available | AML, Chemical Probe |
| UZH2 | 5 nM | Not Publicly Available | Not Publicly Available | AML |
In-Depth Inhibitor Comparison
This compound , also known as 7460-0250, has been identified as a potent inhibitor of METTL3.[2][3] Its primary therapeutic potential has been explored in the context of inflammatory bowel disease (IBD).[2] A key study demonstrated that this compound strongly ameliorates dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice.[2] The in vitro biochemical assay revealed its half-maximal inhibitory concentration (IC50) to be 16.27 µM.[1]
STM2457 is a first-in-class, potent, and selective METTL3 inhibitor with significant preclinical data in the context of acute myeloid leukemia (AML).[2][3] It exhibits a strong biochemical IC50 of 16.9 nM and a high binding affinity with a dissociation constant (Kd) of 1.4 nM.[2] In cellular assays, STM2457 has demonstrated an IC50 of 3.5 µM in the MOLM-13 AML cell line. The mechanism of action involves the direct inhibition of oncoprotein translation.
UZH1a is another well-characterized METTL3 inhibitor, often used as a chemical probe to study the biological functions of METTL3. It has a biochemical IC50 of 280 nM. In cellular viability assays using the MOLM-13 cell line, UZH1a showed a growth inhibition IC50 of 11 µM.
UZH2 stands out for its high biochemical potency, with a reported IC50 of 5 nM. This makes it one of the more potent METTL3 inhibitors discovered to date. Like STM2457 and UZH1a, its development has been primarily focused on anticancer applications, particularly for AML.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to METTL3 Inhibitors: STM2457 and Mettl3-IN-7
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of STM2457 and Mettl3-IN-7 Supported by Experimental Data
The N6-methyladenosine (m6A) modification of RNA, primarily catalyzed by the methyltransferase complex METTL3-METTL14, has emerged as a critical regulator of gene expression and cellular processes. Its dysregulation is implicated in various diseases, most notably cancer and inflammatory disorders, making the METTL3 enzyme a compelling target for therapeutic intervention. This guide provides a comprehensive comparison of two small molecule inhibitors of METTL3: the well-characterized compound STM2457 and the more recently described this compound.
While extensive quantitative data are available for STM2457, establishing it as a potent tool in cancer research, this compound has been primarily characterized in the context of inflammatory disease, with limited publicly available data on its biochemical and cellular potency. This comparison aims to summarize the current state of knowledge for both compounds to inform researchers on their potential applications.
Quantitative Data Summary
A direct quantitative comparison of the efficacy of STM2457 and this compound is challenging due to the limited availability of data for this compound. The following tables summarize the key quantitative data reported for STM2457.
Table 1: Biochemical and Cellular Potency of STM2457
| Parameter | Value | Assay | Reference |
| METTL3/14 IC50 | 16.9 nM | Biochemical Activity Assay | [1] |
| METTL3 Binding Affinity (Kd) | 1.4 nM | Surface Plasmon Resonance (SPR) | [1] |
| Cellular Proliferation IC50 (MOLM-13) | 3.5 µM | Cell Proliferation Assay | [2] |
| Cellular Target Engagement IC50 | 4.8 µM | Thermal Shift Assay | [2] |
| m6A Reduction on poly-A+ RNA IC50 | ~1 µM | LC-MS/MS | [2] |
Table 2: In Vivo Efficacy of STM2457 in Acute Myeloid Leukemia (AML) Models
| Model | Dosing | Key Outcomes | Reference |
| AML Patient-Derived Xenografts (PDX) | 50 mg/kg, daily | Impaired engraftment, prolonged mouse lifespan | [1] |
| Primary Murine MLL-AF9/Flt3ITD/+ AML | 50 mg/kg, daily | Prolonged survival, depletion of leukemia stem cells | [1] |
Mechanism of Action and Biological Effects
STM2457: A Potent Inhibitor with Anti-Leukemic Activity
STM2457 is a first-in-class, potent, and selective inhibitor of the METTL3-METTL14 methyltransferase complex.[1][2] It functions as an S-adenosylmethionine (SAM)-competitive inhibitor, binding to the active site of METTL3 and preventing the transfer of a methyl group to adenosine (B11128) residues on RNA.[1][2] This leads to a global reduction in m6A levels on mRNA.[1]
The anti-leukemic effects of STM2457 are attributed to the decreased stability and translation of key oncogenic mRNAs, such as those for MYC and BCL2.[1][3] In AML cells, treatment with STM2457 leads to reduced cell growth, induction of differentiation, and apoptosis.[1] Importantly, STM2457 has been shown to have minimal effects on normal hematopoietic stem and progenitor cells, suggesting a therapeutic window.[1] Beyond oncology, STM2457 has been used as a tool to investigate the role of METTL3 in other biological processes, including the regulation of allogeneic CD4+ T-cell responses.[3][4]
This compound: A Novel Inhibitor with Efficacy in a Colitis Model
This compound (also referred to by its identifier 7460-0250) is a potent METTL3 inhibitor that has been shown to ameliorate dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice.[5] In a 2024 study by Yin et al., increased expression of METTL3 in macrophages was correlated with the development of colitis.[5] The administration of this compound strongly ameliorated the symptoms of colitis, suggesting that METTL3 inhibition may be a promising therapeutic strategy for inflammatory bowel disease (IBD).[5]
The precise mechanism of action of this compound in this context involves the modulation of macrophage function and glucose metabolism.[5] However, detailed biochemical and cellular potency data, such as IC50 values, have not been reported in the public domain, precluding a direct quantitative comparison with STM2457.
Signaling Pathways and Experimental Workflows
The inhibition of METTL3 by small molecules like STM2457 and this compound can impact a multitude of downstream signaling pathways due to the widespread role of m6A in regulating gene expression.
Caption: METTL3 signaling pathway and points of intervention by inhibitors.
The evaluation of METTL3 inhibitors typically follows a standardized workflow to determine their potency and efficacy.
Caption: A generalized experimental workflow for the evaluation of METTL3 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducible and comparative analysis of METTL3 inhibitors.
METTL3/METTL14 Biochemical Inhibition Assay (Radiometric)
Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against the catalytic activity of the METTL3/METTL14 complex.
Methodology:
-
The METTL3/METTL14 enzyme complex is incubated with a biotinylated RNA substrate and [3H]-S-adenosylmethionine ([3H]-SAM) in an appropriate reaction buffer.
-
The reaction is initiated and allowed to proceed for a defined period at room temperature.
-
The reaction is stopped, and the RNA substrate is captured on a streptavidin-coated plate.
-
Unincorporated [3H]-SAM is washed away.
-
The amount of [3H]-methyl group incorporated into the RNA is quantified by scintillation counting.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation Assay (e.g., MTS or CellTiter-Glo)
Objective: To determine the effect of a METTL3 inhibitor on the proliferation of cancer cell lines.
Methodology:
-
Cancer cells (e.g., MOLM-13 for AML) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the test compound or vehicle control for a specified duration (e.g., 72 hours).
-
A viability reagent (e.g., MTS or CellTiter-Glo) is added to each well.
-
The absorbance or luminescence is measured, and the percentage of cell growth inhibition is calculated relative to the vehicle-treated control.
-
IC50 values are determined from the dose-response curves.
Global m6A Quantification by LC-MS/MS
Objective: To measure the effect of a METTL3 inhibitor on global m6A levels in cellular mRNA.
Methodology:
-
Cells are treated with the test compound or a vehicle control.
-
Total RNA is extracted, and mRNA is purified using oligo(dT) magnetic beads.
-
The purified mRNA is digested to single nucleosides using nuclease P1 and alkaline phosphatase.
-
The nucleoside mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the ratio of m6A to adenosine (A).
Conclusion
STM2457 is a well-established, potent, and selective METTL3 inhibitor with a proven track record in preclinical cancer models, particularly in AML.[1] Its mechanism of action and biological effects have been extensively documented, making it a valuable tool for researchers studying the role of m6A in oncology.
This compound is a more recently identified METTL3 inhibitor that has shown promise in an in vivo model of colitis.[5] This suggests that METTL3 inhibition may have therapeutic potential beyond cancer, in inflammatory diseases. However, the lack of publicly available quantitative efficacy data for this compound makes a direct comparison with STM2457 difficult. Further characterization of this compound, including determination of its biochemical and cellular potency, is necessary to fully understand its pharmacological profile and potential as a therapeutic agent.
References
- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. METTL3 inhibition reduces N6-methyladenosine levels and prevents allogeneic CD4+ T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. Inhibition of METTL3 in macrophages provides protection against intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of METTL3 Inhibitors in Patient-Derived Xenograft Models
For Researchers, Scientists, and Drug Development Professionals: A Guide to Preclinical Validation of METTL3-Targeted Therapies
Performance Data in Patient-Derived Xenograft (PDX) Models
The following table summarizes the in vivo efficacy of several METTL3 inhibitors in different cancer PDX models. These studies highlight the potential of targeting METTL3 to suppress tumor growth and prolong survival.
| Inhibitor | Cancer Type | PDX Model | Dosing Regimen | Key Findings | Reference |
| STM2457 | Acute Myeloid Leukemia (AML) | Human AML PDX | Daily injection | Suppressed AML engraftment and expansion; extended lifespan of recipient mice.[5] | [5] |
| M3i (EP102) | Acute Myeloid Leukemia (AML) | LEXF 41283 (orthotopic, intratibial) | 30 mg/kg, i.p., QDx91 days | Significantly prolonged survival (p<0.01) and resulted in an absence of hCD45+ cells.[6][7] | [6][7] |
| STC-15 | Acute Myeloid Leukemia (AML) | Three AML-PDX models | Not specified | Monotherapy outperformed Venetoclax in one model (median survival 68 vs 58 days); combination with Venetoclax extended median survival to 85 days vs 51.5 days for vehicle.[8] | [8] |
METTL3 Signaling Pathways in Cancer
METTL3 exerts its oncogenic or tumor-suppressive effects through the m6A modification of various RNAs, thereby influencing multiple signaling pathways critical for cancer cell proliferation, survival, and metastasis.[1][2] The diagram below illustrates some of the key pathways modulated by METTL3 activity.
Caption: METTL3-mediated m6A modification influences key cancer signaling pathways.
Experimental Workflow for PDX Model Validation
The successful validation of a METTL3 inhibitor in a PDX model involves a series of well-defined experimental steps, from model establishment to efficacy evaluation. The following diagram outlines a typical workflow.
Caption: A generalized workflow for METTL3 inhibitor validation in PDX models.
Detailed Experimental Protocols
1. Patient-Derived Xenograft (PDX) Model Establishment and In Vivo Efficacy Studies
-
Animal Models: Immunodeficient mice (e.g., NOD/SCID or NSG) are typically used to prevent graft rejection.[8][9]
-
Tumor Implantation: Fresh patient tumor tissue is obtained under sterile conditions and implanted subcutaneously or orthotopically (e.g., intratibial for AML) into the mice.[6][7][9]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. For orthotopic models, disease progression can be monitored by assessing the percentage of human CD45+ cells in peripheral blood or bone marrow.[6][7]
-
Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. The METTL3 inhibitor or vehicle is administered according to the specified dosing regimen (e.g., intraperitoneal injection).[6][7]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised for weight measurement and further analysis. Survival is a key endpoint in many studies.[8]
2. Immunohistochemistry (IHC)
-
Tissue Preparation: Excised tumors are fixed in formalin and embedded in paraffin.
-
Staining: Tissue sections are deparaffinized, rehydrated, and subjected to antigen retrieval. Sections are then incubated with a primary antibody against a target of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, or specific biomarkers of METTL3 activity).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, followed by the addition of a chromogenic substrate.
-
Analysis: Stained slides are imaged, and the intensity and percentage of positive cells are quantified.
3. Western Blotting
-
Protein Extraction: Tumor tissues or cells are lysed to extract total protein.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., METTL3, BCL2, or downstream signaling molecules) and a loading control (e.g., GAPDH or β-actin).
-
Detection: The membrane is incubated with a secondary antibody conjugated to HRP, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]
This guide provides a foundational comparison of METTL3 inhibitors in PDX models based on currently available data. As the field rapidly evolves, further studies will be crucial to fully elucidate the therapeutic potential of targeting METTL3 in various cancer types.
References
- 1. Frontiers | Multiple Functions and Mechanisms Underlying the Role of METTL3 in Human Cancers [frontiersin.org]
- 2. Multifaceted Roles of the N6-Methyladenosine RNA Methyltransferase METTL3 in Cancer and Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role and mechanism of METTL3 in cancer: emerging insights into m6A methylation and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metastasis | The role and mechanism of METTL3 in cancer: emerging insights into m6A methylation and therapeutic potential | springermedicine.com [springermedicine.com]
- 5. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. STC-15, a novel METTL3 inhibitor, and its combination with Venetoclax confer anti-tumour activity in AML models, Jan 2023, American Association for Cancer Research (AACR) Special Conference: Acute Myeloid Leukemia and Myelodysplastic Syndrome | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 9. An improved method to build lung cancer PDX models by surgical resection samples and its association with B7-H3 expression - Wang - Translational Cancer Research [tcr.amegroups.org]
Specificity Showdown: A Comparative Analysis of METTL3 and FTO Inhibitors
For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount to ensuring accurate experimental outcomes and developing safe, effective therapeutics. This guide provides an objective comparison of the specificity profiles of inhibitors targeting two key epigenetic modifiers: METTL3, the primary RNA N6-methyladenosine (m⁶A) writer, and FTO, an m⁶A eraser. While specific quantitative data for the inhibitor Mettl3-IN-7 is not extensively available in public literature, this guide will utilize the well-characterized, potent, and highly selective METTL3 inhibitor, STM2457, as a benchmark for comparison against various FTO inhibitors.
Executive Summary
The development of small molecule inhibitors for epigenetic targets has surged, providing powerful tools to probe biological functions and potential therapeutic avenues. METTL3 and FTO are central players in the dynamic regulation of m⁶A RNA modification, a process implicated in numerous cancers and other diseases. The specificity of inhibitors for these enzymes is a critical determinant of their utility. Data indicates that while highly potent and selective METTL3 inhibitors like STM2457 exist with minimal off-target activity, FTO inhibitors often display a more varied specificity profile, with selectivity against the closely related homolog ALKBH5 being a primary consideration.
Quantitative Specificity Analysis
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. Selectivity is assessed by comparing the IC50 value against the primary target to its activity against other related proteins.
METTL3 Inhibitor Specificity
STM2457 stands out as a first-in-class, potent, and highly selective catalytic inhibitor of METTL3.[1][2] It demonstrates a clear preference for METTL3 with negligible inhibition of a wide array of other methyltransferases.
Table 1: Specificity Profile of METTL3 Inhibitor STM2457
| Inhibitor | Target | IC50 | Selectivity Panel | Result | Reference |
| STM2457 | METTL3 | 16.9 nM | Panel of 45 RNA, DNA, and protein methyltransferases | >1,000-fold selectivity for METTL3 | [3][4] |
| STM2457 | METTL3 | 17 nM | - | - | [5] |
FTO Inhibitor Specificity
FTO inhibitors have been developed through various strategies, leading to a range of compounds with different potencies and specificities. A key challenge in developing FTO inhibitors is achieving selectivity over ALKBH5, another m⁶A demethylase, as well as other Fe(II)/2-oxoglutarate (2OG)-dependent dioxygenases.
Table 2: Specificity Profiles of Representative FTO Inhibitors
| Inhibitor | Target | IC50 | Off-Target | Off-Target IC50 | Fold Selectivity (Off-Target/Target) | Reference |
| FTO-04 | FTO | ~3 µM | ALKBH5 | ~40 µM | ~13x | [6] |
| FTO-11 N | FTO | 0.11 µM | ALKBH5 | 6.6 µM | 60x | [7] |
| FTO-43 N | FTO | Not specified | Healthy Colon Cells | No significant toxicity | - | [7] |
| 14a | FTO | 1.5 µM | PHD2 | >40 µM | >27x | [1][8] |
| KDM4A | 14.2 µM | ~9.5x | ||||
| KDM5C | 18.2 µM | ~12x | ||||
| FB23-2 | FTO | Not specified | Other AlkB family, kinases, proteases, COX-1/2 | Selective | - | [9] |
| C6 | FTO | 780 nM | Not specified | Not specified | - | [10] |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function and how their specificity is determined, the following diagrams illustrate the relevant biological pathways and experimental procedures.
Experimental Protocols
The determination of inhibitor specificity relies on robust and reproducible experimental methods. Below are summaries of key protocols cited in the development of METTL3 and FTO inhibitors.
In Vitro Enzyme Inhibition Assay (Methyltransferase/Demethylase Activity)
This assay directly measures the catalytic activity of the target enzyme in the presence of varying concentrations of an inhibitor to determine the IC50 value.
-
Principle: The transfer of a methyl group (by METTL3) or its removal (by FTO) from a specific RNA substrate is quantified.
-
General Protocol (METTL3):
-
Recombinant METTL3/METTL14 enzyme complex is incubated with a synthetic RNA substrate and the methyl donor S-adenosyl-L-methionine (SAM), which is often radiolabeled (e.g., with ³H).
-
The reaction is performed in the presence of a dilution series of the test inhibitor (e.g., STM2457) or a vehicle control (DMSO).
-
Following incubation, the reaction is stopped, and the radiolabeled, methylated RNA product is separated from the unreacted radiolabeled SAM, typically via filter binding.
-
The amount of incorporated radioactivity on the filter is measured using a scintillation counter.
-
Data is plotted as percent inhibition versus inhibitor concentration, and the IC50 value is calculated using non-linear regression.
-
-
General Protocol (FTO):
-
Recombinant FTO is incubated with a methylated single-stranded RNA or DNA substrate (e.g., containing m⁶A).
-
The reaction includes necessary co-factors for FTO activity, such as Fe(II) and 2-oxoglutarate.
-
A dilution series of the FTO inhibitor is added to the reaction mixtures.
-
The reaction products (demethylated substrate) are quantified. This can be done using various methods, including HPLC-MS/MS to measure the ratio of methylated to unmethylated substrate, or fluorescence-based assays where a probe's fluorescence changes upon demethylation.[7][9]
-
IC50 values are determined by plotting the dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique used to verify that a compound physically binds to its intended target protein within the complex environment of a living cell.[11][12]
-
Principle: The binding of a ligand (inhibitor) to its target protein typically increases the protein's thermal stability. When heated, the stabilized protein will denature and aggregate at a higher temperature compared to its unbound state.
-
General Protocol:
-
Intact cells are treated with either the test inhibitor at various concentrations or a vehicle control.
-
The cell suspensions are heated to a range of temperatures.
-
Cells are then lysed, and the aggregated, denatured proteins are separated from the soluble fraction by centrifugation.
-
The amount of the soluble target protein remaining in the supernatant at each temperature is quantified, typically by Western Blot or other immunoassays like ELISA.[4]
-
A "melting curve" is generated by plotting the amount of soluble protein against the temperature. A shift in this curve to a higher temperature in the presence of the inhibitor confirms target engagement.
-
Conclusion
The comparison between METTL3 and FTO inhibitors highlights a critical aspect of modern drug discovery: the pursuit of target specificity. Highly selective inhibitors, exemplified by the METTL3 inhibitor STM2457, are invaluable as chemical probes to dissect specific biological pathways and as starting points for therapeutic development. STM2457 exhibits a remarkable specificity, with over a 1,000-fold selectivity against a large panel of other methyltransferases.[3] In contrast, while potent FTO inhibitors are available, achieving high selectivity, particularly against the homolog ALKBH5 and other dioxygenases, remains a significant focus of optimization efforts.[7][8] Researchers must carefully consider the known specificity profile of any inhibitor to ensure that the observed biological effects are attributable to the modulation of the intended target. The experimental protocols outlined provide a framework for the rigorous evaluation required to characterize and compare these important chemical tools.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-Based Design of Selective Fat Mass and Obesity Associated Protein (FTO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel mRNA demethylase FTO inhibitors against esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. tandfonline.com [tandfonline.com]
METTL3 Inhibitors: A Comparative Guide to Preclinical Efficacy in Oncology
For Researchers, Scientists, and Drug Development Professionals
The N6-methyladenosine (m6A) RNA modification, primarily catalyzed by the methyltransferase-like 3 (METTL3) enzyme, has emerged as a critical regulator of gene expression in cancer. Its dysregulation is implicated in the progression of numerous malignancies, making it a compelling therapeutic target. This guide provides a comparative overview of the preclinical efficacy of key METTL3 inhibitors, with a focus on supporting experimental data and methodologies. While the user initially inquired about "Mettl3-IN-7," publicly available efficacy data for this specific compound is limited. Therefore, this guide will focus on other well-characterized METTL3 inhibitors with published preclinical data: STM2457, STC-15, and EP-102.
Comparative Efficacy of METTL3 Inhibitors Across Cancer Subtypes
The following table summarizes the in vitro efficacy of various METTL3 inhibitors across a range of cancer cell lines. The data highlights the differential sensitivity of cancer subtypes to METTL3 inhibition.
| Inhibitor | Cancer Subtype | Cell Line(s) | IC50 (µM) | Key Findings & References |
| STM2457 | Acute Myeloid Leukemia (AML) | EOL-1 | 1.94 | Induced cell differentiation and apoptosis.[1][2] |
| Acute Myeloid Leukemia (AML) | HL-60 | 10.3 | Showed anti-leukemic potential.[1] | |
| Acute Myeloid Leukemia (AML) | MOLM-13 | Not specified | Blocked proliferation and reduced clonogenic capacity.[3] | |
| Colorectal Cancer (CRC) | HCT116, SW620 | Not specified | Inhibited cell growth and induced apoptosis in a dose-dependent manner.[4][5] | |
| Oral Squamous Cell Carcinoma (OSCC) | Patient-Derived Organoids and Cell Lines | Not specified | Reduced stability and expression of c-Myc, attenuating migration, invasion, and tumorigenicity.[6] | |
| STC-15 | Acute Myeloid Leukemia (AML) | Various AML cell lines | Sub-micromolar to ~1 | Inhibited proliferation and reduced BCL2 protein levels. Showed synergy with venetoclax.[7][8][9] |
| Ovarian Cancer | Caov3 | 0.038 (for m6A inhibition) | Induced expression of endogenous interferon signaling.[10] | |
| Colorectal Cancer | MC38 (syngeneic model) | Not applicable (in vivo) | Reduced tumor volume.[10] | |
| EP-102 | Non-Small Cell Lung Cancer (NSCLC) | NCI-H2122 | 0.063 | Reduced cell viability and stemness capacity.[11] |
| Non-Small Cell Lung Cancer (NSCLC) | NCI-H1650 | 0.310 | Reduced cell viability.[11] | |
| Non-Small Cell Lung Cancer (NSCLC) | A549 | 0.180 - 0.190 | Reduced cell viability.[11][12] | |
| Ovarian Cancer | SKOV3 | 0.009 | Anti-proliferative effects.[12] | |
| Hypopharyngeal Squamous Cell Carcinoma | FaDu | 0.024 | Anti-proliferative effects.[12] | |
| Quercetin | Pancreatic Adenocarcinoma | MIA PaCa-2 | 2.73 | Decreased m6A modification levels in cellular mRNA.[13] |
| Pancreatic Adenocarcinoma | MIA PaCa-2 | 73.51 (cell viability) | Inhibited tumor cell proliferation.[13] | |
| Hepatocellular Carcinoma | Huh7 | 99.97 (cell viability) | Inhibited tumor cell proliferation.[13] | |
| UZH1a | Leukemia | MOLM-13 | Not specified | Inhibited growth and induced apoptosis and cell cycle arrest.[14][15] |
METTL3 Signaling Pathways in Cancer
METTL3 exerts its oncogenic functions through the m6A modification of various target mRNAs, leading to the dysregulation of multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Inhibition of METTL3 disrupts these pathways, leading to anti-tumor effects.
Caption: METTL3-mediated m6A modification of target mRNAs influences key oncogenic signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are generalized protocols for key experiments cited in the evaluation of METTL3 inhibitors.
Cell Viability Assay (CCK-8/MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Caption: A generalized workflow for determining cell viability after treatment with a METTL3 inhibitor.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat cells with a serial dilution of the METTL3 inhibitor or vehicle control (DMSO) and incubate for the desired period (e.g., 72 hours).[16]
-
Reagent Addition: Add CCK-8 or MTT reagent to each well and incubate for 1-4 hours at 37°C.[16]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[16]
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies, a measure of clonogenic survival.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Treatment: Treat the cells with the METTL3 inhibitor at various concentrations.
-
Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the impact of METTL3 inhibition on downstream signaling molecules.
Protocol:
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or similar assay.[16]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[16]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., METTL3, p-AKT, c-Myc, BCL2) overnight at 4°C.[16][17] Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[17]
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcancer.org [jcancer.org]
- 5. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. stormtherapeutics.com [stormtherapeutics.com]
- 8. STORM Therapeutics Presents STC-15 Preclinical Data Supporting Treatment of Patients with AML at the AACR Acute Myeloid Leukemia and Myelodysplastic Syndrome Conference [prnewswire.com]
- 9. STORM Therapeutics Presents STC-15 Preclinical Data - M Ventures [m-ventures.com]
- 10. First selective METTL3 inhibitor STC-15 shows promise in preclinical setting | BioWorld [bioworld.com]
- 11. EP-102 METTL3 inhibitor shows efficacy in NSCLC models | BioWorld [bioworld.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Mettl3 synergistically regulates TGF-β/SMAD2/3 to promote proliferation and metastasis of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Mettl3-IN-7 vs. Mettl3-IN-X and the Benchmark Inhibitor STM2457
A Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of epitranscriptomics, the N6-methyladenosine (m6A) methyltransferase METTL3 has emerged as a critical therapeutic target, particularly in oncology. The development of small molecule inhibitors against METTL3 is a key focus of academic and industrial research. This guide aims to provide a head-to-head comparison of two putative METTL3 inhibitors, Mettl3-IN-7 and Mettl3-IN-X.
Important Note on Data Availability: As of the latest literature review, there is no publicly available scientific data for compounds specifically designated as "this compound" and "Mettl3-IN-X". These may represent internal or less-characterized research compounds. To provide a valuable comparative framework, this guide will use the well-characterized, potent, and selective METTL3 inhibitor, STM2457 , as a benchmark for comparison. The data presented for STM2457 can serve as a reference for the types of experimental evidence required to rigorously evaluate and compare novel METTL3 inhibitors.
Quantitative Data Summary
A direct comparison of quantitative data is essential for evaluating the potency and selectivity of enzyme inhibitors. The following tables summarize the key performance metrics for STM2457. For a comprehensive comparison, similar data for this compound and Mettl3-IN-X would be required.
Table 1: Biochemical Potency and Binding Affinity
| Parameter | STM2457 | This compound | Mettl3-IN-X |
| Biochemical IC50 | 16.9 nM[1][2][3] | Data not available | Data not available |
| Binding Affinity (Kd) | 1.4 nM[1] | Data not available | Data not available |
| Mechanism of Action | SAM-competitive[1] | Data not available | Data not available |
Table 2: Cellular Activity
| Parameter | STM2457 | This compound | Mettl3-IN-X |
| Cellular IC50 (MOLM-13 cells) | 3.5 µM | Data not available | Data not available |
| Effect on Global m6A Levels | Concentration-dependent reduction[1] | Data not available | Data not available |
| Effect on Cell Proliferation | Significant growth reduction in AML cell lines[1] | Data not available | Data not available |
Table 3: In Vivo Efficacy (Acute Myeloid Leukemia Models)
| Parameter | STM2457 | This compound | Mettl3-IN-X |
| Animal Model | Patient-derived xenografts (PDX)[1] | Data not available | Data not available |
| Effect on Tumor Growth | Impaired engraftment and AML expansion[1] | Data not available | Data not available |
| Effect on Survival | Significantly prolonged lifespan[1] | Data not available | Data not available |
Signaling Pathways and Experimental Workflows
Understanding the biological context in which METTL3 inhibitors function is crucial. METTL3 has been shown to regulate the expression of key oncogenes and signaling pathways.[4][5]
Caption: Figure 1: Simplified METTL3 Signaling Pathway in Cancer.
The following diagram illustrates a general experimental workflow for the evaluation of a novel METTL3 inhibitor.
Caption: Figure 2: General Experimental Workflow for METTL3 Inhibitor Evaluation.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery and development. Below are methodologies for key experiments cited in the characterization of METTL3 inhibitors like STM2457.
METTL3/METTL14 Biochemical Activity Assay
-
Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against the METTL3/METTL14 complex.
-
Methodology:
-
Recombinant human METTL3/METTL14 complex is incubated with a biotinylated RNA substrate and the methyl donor, S-adenosylmethionine (SAM), in the presence of varying concentrations of the test compound.
-
The reaction is allowed to proceed for a specified time at an optimal temperature.
-
The reaction is quenched, and the amount of the methylated product or the co-product S-adenosylhomocysteine (SAH) is quantified. This can be achieved through various methods, including radiometric assays, mass spectrometry, or fluorescence-based assays.
-
The percentage of inhibition is calculated for each compound concentration relative to a vehicle control (e.g., DMSO).
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Proliferation Assay
-
Objective: To assess the effect of a METTL3 inhibitor on the growth of cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., MOLM-13 for AML) are seeded in 96-well plates at a predetermined density.
-
The cells are treated with a range of concentrations of the test compound or a vehicle control.
-
After a defined incubation period (e.g., 72 or 96 hours), cell viability is assessed using a colorimetric or luminescent assay (e.g., MTT, CellTiter-Glo®).
-
The absorbance or luminescence is measured, and the percentage of cell growth inhibition is calculated relative to the vehicle-treated control.
-
IC50 values are determined from the resulting dose-response curves.
-
In Vivo Patient-Derived Xenograft (PDX) Model
-
Objective: To evaluate the in vivo efficacy of a METTL3 inhibitor in a clinically relevant animal model.
-
Methodology:
-
Immunodeficient mice (e.g., NOD/SCID) are engrafted with primary tumor cells from a patient (e.g., human AML cells).
-
Once engraftment is confirmed (e.g., by monitoring human CD45+ cells in peripheral blood), the mice are randomized into treatment and control groups.
-
The treatment group receives the test compound at a specified dose and schedule (e.g., daily oral or intraperitoneal administration). The control group receives a vehicle.
-
Tumor burden is monitored throughout the study.
-
The primary endpoints are typically tumor growth inhibition and overall survival.
-
At the end of the study, tissues can be harvested for pharmacodynamic and biomarker analysis.
-
Conclusion
The development of potent and selective METTL3 inhibitors holds significant promise for cancer therapy. While information on "this compound" and "Mettl3-IN-X" is not publicly available, the extensive characterization of benchmark inhibitors like STM2457 provides a clear roadmap for the evaluation of new chemical entities targeting METTL3. A thorough assessment of biochemical potency, cellular activity, and in vivo efficacy, supported by detailed and transparent experimental protocols, is essential for advancing the field of epitranscriptomic drug discovery. Researchers are encouraged to generate and publish such comprehensive datasets to facilitate direct and meaningful comparisons between novel METTL3 inhibitors.
References
- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Frontiers | Multiple Functions and Mechanisms Underlying the Role of METTL3 in Human Cancers [frontiersin.org]
Unlocking Synergistic Vulnerabilities: A Comparative Guide to METTL3 and PARP Inhibitor Combination Therapy
For Immediate Release
[City, State] – [Date] – The convergence of epigenetic regulation and DNA damage repair pathways is opening new frontiers in oncology. A growing body of preclinical evidence highlights a powerful synergistic relationship between inhibitors of the N6-methyladenosine (m6A) methyltransferase METTL3 and Poly(ADP-ribose) polymerase (PARP) inhibitors. This combination strategy shows promise in overcoming resistance and enhancing therapeutic efficacy in a range of cancers, including triple-negative breast cancer (TNBC), ovarian, prostate, and lung carcinoma. This guide provides a comprehensive comparison of the performance of this combination therapy, supported by experimental data, for researchers, scientists, and drug development professionals.
The Rationale for Synergy: A Two-Pronged Attack on Cancer Cells
METTL3 is the primary enzyme responsible for m6A modification of mRNA, a critical regulator of gene expression.[1][2][3][4][5] In many cancers, METTL3 is upregulated and plays a crucial role in tumor progression, metastasis, and drug resistance.[1][3][6] METTL3 inhibitors, such as STM2457, exert their anti-cancer effects by globally reducing m6A levels, which can lead to the formation of double-stranded RNA (dsRNA) and trigger a cell-intrinsic interferon response, enhancing anti-tumor immunity.[7]
PARP inhibitors, such as Olaparib (B1684210), are a cornerstone of treatment for cancers with deficiencies in homologous recombination (HR), a key DNA double-strand break repair pathway.[8] By blocking PARP-mediated single-strand break repair, these inhibitors lead to the accumulation of double-strand breaks during DNA replication. In HR-deficient cells, these breaks cannot be efficiently repaired, leading to cell death through a mechanism known as synthetic lethality.
The synergy between METTL3 and PARP inhibitors stems from the ability of METTL3 inhibition to induce a state of "BRCAness" or HR deficiency in cancer cells that are otherwise HR-proficient.[1] Inhibition of METTL3 has been shown to downregulate genes involved in the DNA repair pathway, thereby reducing HR proficiency.[1] This acquired vulnerability makes the cancer cells highly susceptible to the cytotoxic effects of PARP inhibitors. Furthermore, METTL3 inhibition can induce DNA damage on its own and activate the cGAS/STING pathway, which enhances anti-tumor immunity and can further sensitize cancer cells to PARP inhibitors.[9][10][11]
Performance Data: METTL3 and PARP Inhibitor Synergy in Preclinical Models
The combination of METTL3 inhibitors and PARP inhibitors has demonstrated significant synergistic anti-tumor effects across various cancer cell lines and in vivo models. The following tables summarize key quantitative data from these studies.
| Cell Line | Cancer Type | METTL3 Inhibitor | IC50 (nM) | PARP Inhibitor | Combination Effect | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | M3i-B | 24 | Olaparib | Enhanced tumor growth inhibition | [2][12] |
| SKOV3 | Ovarian Cancer | M3i-B | 9 | Olaparib | Heightened efficacy and prolonged survival | [2][12] |
| A20 | B-cell Lymphoma | M3i-A | 310 | - | - | [2][12] |
| A549 | Lung Adenocarcinoma | METTL3 knockdown | - | Olaparib | Increased sensitivity | [9] |
| H1299 | Lung Adenocarcinoma | METTL3 knockdown | - | Olaparib | Increased sensitivity | [9] |
| In Vivo Model | Cancer Type | METTL3 Inhibitor | PARP Inhibitor | Key Findings | Reference |
| MDA-MB-231 xenograft | Triple-Negative Breast Cancer | M3i-B | anti-PD1 | >40% Tumor Growth Inhibition (TGI) with M3i-B alone | [2][12] |
| SKOV3 xenograft | Ovarian Cancer | M3i-B | Olaparib | M3i-B alone elicited >60% TGI; combination showed heightened efficacy | [2][12] |
| Prostate Cancer CDX and PDX models | Prostate Cancer | STM2457 | Olaparib | Synergistic anti-PCa effects | [10] |
| Lung Carcinoma syngeneic model | Lung Carcinoma | METTL3 knockdown | Olaparib | Combination enhanced anti-tumor functions of PD-1 antibody | [9] |
Visualizing the Synergy: Signaling Pathways and Experimental Workflows
To better understand the mechanisms underlying the synergy between METTL3 and PARP inhibitors, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing this combination.
Caption: Synergistic mechanism of METTL3 and PARP inhibitors.
Caption: Experimental workflow for evaluating synergy.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of METTL3 and PARP inhibitor synergy.
Cell Viability and Synergy Analysis
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a dose-response matrix of the METTL3 inhibitor and PARP inhibitor, both alone and in combination, for 72 hours.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug. Determine the synergistic effect by calculating the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.[1]
Apoptosis Assay
-
Treatment: Treat cells with the METTL3 inhibitor, PARP inhibitor, or the combination at predetermined synergistic concentrations for 48-72 hours.
-
Staining: Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
DNA Damage Analysis (γH2AX Staining)
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the inhibitors as described for the apoptosis assay.
-
Immunofluorescence: Fix, permeabilize, and block the cells. Incubate with a primary antibody against phosphorylated H2AX (γH2AX), followed by a fluorescently labeled secondary antibody.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. The number of γH2AX foci per cell is quantified as a measure of DNA double-strand breaks.
In Vivo Xenograft Studies
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice. For orthotopic models, inject cells into the relevant organ (e.g., mammary fat pad for breast cancer).
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups: vehicle control, METTL3 inhibitor alone, PARP inhibitor alone, and the combination. Administer drugs via appropriate routes (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and overall health.
-
Endpoint Analysis: At the end of the study (due to tumor size limits or predetermined time point), euthanize the mice and excise the tumors for weight measurement and downstream analysis, such as immunohistochemistry for proliferation and DNA damage markers.
Conclusion
The combination of METTL3 inhibitors and PARP inhibitors represents a promising therapeutic strategy with the potential to expand the utility of PARP inhibitors to a broader patient population beyond those with inherent HR deficiencies. The preclinical data strongly support the synergistic interaction between these two classes of drugs, driven by the induction of a "BRCAness" phenotype and enhanced DNA damage. Further investigation, including clinical trials, is warranted to translate these compelling preclinical findings into effective cancer therapies.
References
- 1. Enhancing sensitivity of triple‐negative breast cancer to DNA‐damaging therapy through chemical inhibition of the m6A methyltransferase METTL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Multiple Functions and Mechanisms Underlying the Role of METTL3 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insights into the regulation of METTL3 and its role in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. The role and mechanism of METTL3 in cancer: emerging insights into m6A methylation and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Combination therapies with olaparib — new treatment options | Bodnar | Oncology in Clinical Practice [journals.viamedica.pl]
- 9. biorxiv.org [biorxiv.org]
- 10. METTL3 inhibitor suppresses the progression of prostate cancer via IGFBP3/AKT pathway and synergizes with PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. METTL3 inhibition-activated cGAS/STING axis enhances immunotherapy and PARP inhibitor sensitivity of lung carcinoma | bioRxiv [biorxiv.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Mettl3-IN-7
Disclaimer: No specific Safety Data Sheet (SDS) for Mettl3-IN-7 is publicly available. This guide is based on best practices for handling potent, small-molecule chemical inhibitors in a research laboratory setting. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and adhere to all local, state, and federal regulations.
This compound is a potent inhibitor of the METTL3 methyltransferase. As with any novel chemical entity, it should be handled with the utmost care, assuming it may be hazardous. The following provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The minimum PPE required when handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1] This should be supplemented with the appropriate gloves and other protective equipment based on the nature of the work.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles or Glasses | Must meet ANSI Z87.1 standards.[1][2] Required at all times in the laboratory. |
| Face Shield | To be worn over safety goggles when there is a risk of splashing, such as when handling bulk quantities or preparing solutions.[1][3] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for incidental contact.[1][2] For prolonged handling or when working with stock solutions, consider double-gloving or using a more robust glove.[1] Always consult the glove manufacturer's chemical resistance guide. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is recommended.[3] It should be fully buttoned to provide maximum coverage. |
| Apron | A chemical-resistant apron can be worn over the lab coat for additional protection during procedures with a high splash risk.[4] | |
| Respiratory Protection | Respirator | Not typically required if work is performed in a certified chemical fume hood.[5] If there is a risk of generating aerosols or dust outside of a fume hood, a respiratory hazard evaluation should be conducted to determine the appropriate respirator.[2] |
Operational and Disposal Plans
Proper handling and disposal of this compound are crucial to ensure personnel safety and prevent environmental contamination.
Experimental Protocol: Safe Handling of this compound
-
Preparation and Planning:
-
Before beginning any work, review your institution's chemical safety protocols.
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE and have it readily accessible.
-
Prepare a designated workspace within the fume hood and cover the surface with absorbent, disposable bench paper.
-
-
Handling and Solution Preparation:
-
All weighing and preparation of stock solutions of this compound should be conducted within a chemical fume hood to minimize inhalation exposure.[6]
-
Most small molecule inhibitors are dissolved in organic solvents like DMSO to create high-concentration stock solutions.[7] Handle these solvents with appropriate care.
-
Store stock solutions in small, clearly labeled aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[7]
-
-
Cell Culture and In-Vitro Assays:
-
When treating cells with this compound, perform all liquid handling steps in a biological safety cabinet to maintain sterility and operator safety.
-
Use the lowest effective concentration of the inhibitor to minimize potential off-target and cytotoxic effects.[7]
-
-
Spill and Emergency Procedures:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Decontaminate the area with an appropriate solvent (e.g., alcohol), and collect all contaminated materials in a sealed container for hazardous waste disposal.[6]
-
For skin contact, immediately wash the affected area with soap and plenty of water.
-
For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Disposal Plan
-
Solid Waste: Unused this compound powder should be disposed of as hazardous chemical waste in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound (including treated cell culture media) should be collected in a designated, leak-proof hazardous waste container.[6] The container must be compatible with the solvents used.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and culture flasks, should be collected in a designated hazardous waste bag or container.[6]
-
Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[6] Store waste in a designated satellite accumulation area until it is collected by your institution's EHS department.[8] Never dispose of this compound or its containers in the regular trash or down the drain.[6]
Visualizing Safety Protocols
To further clarify the procedural steps for safe handling and the logical relationships in hazard management, the following diagrams are provided.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. homesciencetools.com [homesciencetools.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
